hCAXII-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-[[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H22N2O4/c1-14-11-21(26)28-19-12-17(9-10-18(14)19)27-13-20-24-22(29-25-20)15-5-7-16(8-6-15)23(2,3)4/h5-12H,13H2,1-4H3 |
InChI Key |
DFGYRSAGPYIEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of hCAXII-IN-5: A Potent and Selective Inhibitor of Carbonic Anhydrase XII
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for hCAXII-IN-5, a potent and highly selective inhibitor of human carbonic anhydrase XII (hCAXII). hCAXII is a transmembrane enzyme that is overexpressed in various cancers, making it a promising target for anticancer therapies. This compound, also identified as compound 6o in the primary literature, has emerged from a series of coumarin-linked 1,2,4-oxadiazoles designed for selective inhibition of tumor-associated carbonic anhydrases.
Core Structure and Nomenclature
This compound belongs to a chemical series characterized by a coumarin scaffold linked to a 1,2,4-oxadiazole ring, which in turn is connected to a substituted phenyl group. The systematic exploration of substitutions on this core structure has elucidated key determinants of inhibitory potency and selectivity against hCAXII.
Quantitative Structure-Activity Relationship Data
The inhibitory activity of this compound and its analogs is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme activity by half. The following table summarizes the Kᵢ values for this compound against four human carbonic anhydrase isoforms, demonstrating its remarkable selectivity for hCAXII.[1][2][3]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound (6o) | >10000 | >10000 | 286.1 | 1.0 |
The data clearly indicates that this compound is a highly potent inhibitor of hCAXII with a Kᵢ value of 1.0 nM.[1][2][3] In contrast, its inhibitory activity against the cytosolic isoforms hCA I and hCA II is negligible (Kᵢ > 10000 nM), highlighting its exceptional selectivity.[1][2][3] The compound shows moderate activity against the tumor-associated isoform hCA IX (Kᵢ = 286.1 nM).[1][2][3]
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs is primarily achieved through a stopped-flow CO₂ hydrase assay . This method measures the enzyme-catalyzed hydration of carbon dioxide.
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator in a stopped-flow instrument. The initial rates of the catalyzed reaction are measured in the presence and absence of the inhibitor.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
Inhibitor stock solutions (e.g., in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
Procedure:
-
The assay is performed using a stopped-flow instrument.
-
One syringe of the instrument is loaded with the CO₂-saturated solution.
-
The other syringe is loaded with the buffer containing the CA enzyme, the pH indicator, and the inhibitor at varying concentrations.
-
The two solutions are rapidly mixed, and the subsequent change in absorbance of the pH indicator is monitored over time.
-
The initial velocity of the enzymatic reaction is calculated from the linear portion of the absorbance curve.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural modifications on the coumarin-linked 1,2,4-oxadiazole scaffold and their impact on the inhibitory activity against hCAXII.
Caption: SAR of Coumarin-Linked 1,2,4-Oxadiazoles as hCAXII Inhibitors.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the design, synthesis, and biological evaluation of novel hCAXII inhibitors like this compound.
Caption: Workflow for the Development of Selective hCAXII Inhibitors.
References
Technical Guide: Synthesis and Chemical Properties of Carbonic Anhydrase XII Inhibitors
Disclaimer: The specific compound "hCAXII-IN-5" was not identified in the available literature. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of a representative class of human Carbonic Anhydrase XII (hCA XII) inhibitors, namely coumarin-based derivatives, which are extensively studied for their potential as anticancer agents.
Introduction to hCA XII and its Inhibition
Human Carbonic Anhydrase XII (hCA XII) is a zinc metalloenzyme that is overexpressed in various hypoxic solid tumors.[1][2][3] It plays a crucial role in regulating pH homeostasis in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3][4][5] This enzymatic activity contributes to an acidic extracellular space and an alkaline intracellular environment, which promotes tumor progression, invasion, and metastasis.[2][3] Therefore, the selective inhibition of hCA XII is a promising therapeutic strategy for the development of novel anticancer drugs.[2][6][7] Coumarin derivatives have emerged as a significant class of hCA inhibitors, often exhibiting high selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[2][8][9][10]
Synthesis of Coumarin-Based hCA XII Inhibitors
The synthesis of coumarin-based hCA XII inhibitors often involves the Pechmann condensation reaction to construct the core coumarin scaffold, followed by functionalization to introduce various substituents that can modulate the inhibitory activity and selectivity.[5]
General Synthetic Workflow
The following diagram illustrates a common synthetic route for preparing 4-arylcoumarin derivatives.
Caption: Synthetic workflow for coumarin-based hCA XII inhibitors.
Detailed Experimental Protocol: Synthesis of 4-Phenyl-7-hydroxycoumarin
This protocol is a representative example based on the Pechmann condensation.[5]
Materials:
-
Resorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (96% w/v)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Deionized Water
Procedure:
-
To an ice-cold solution of resorcinol (1 mmol) in ethyl benzoylacetate (1 mmol), add concentrated sulfuric acid (2 mL) dropwise while stirring.
-
Allow the mixture to warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by pouring the mixture over crushed ice.
-
Dilute the mixture with deionized water (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4-phenyl-7-hydroxycoumarin.
Chemical and Biological Properties
The inhibitory activity of coumarin derivatives against various hCA isoforms is typically evaluated using a stopped-flow CO₂ hydrase assay.[4][10][11] The inhibition constant (Kᵢ) is a quantitative measure of the inhibitor's potency.
Structure-Activity Relationships (SAR)
The following table summarizes the inhibitory activities of a selection of substituted coumarin derivatives against hCA IX and hCA XII, illustrating key structure-activity relationships.
| Compound ID | R¹ (at C4) | R² (at C7) | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) | Selectivity (XII vs. IX) |
| 1 | Phenyl | -OH | >100 | 25.4 | - |
| 2 | 4-Methylphenyl | -OH | 33.7 | 8.8 | 3.8 |
| 3 | 2-Chlorophenyl | -OH | 19.1 | 64.9 | 0.3 |
| 4 | 4-Chlorophenyl | -OH | 80.7 | 39.7 | 2.0 |
| 5 | Naphthyl | -OH | 18.3 | 9.6 | 1.9 |
Data is compiled from representative studies.[8][9]
Key Observations:
-
The nature and position of the substituent on the 4-phenyl ring significantly influence both the potency and selectivity of inhibition.[8][9]
-
A methyl group at the 4-position of the phenyl ring (Compound 2) enhances selectivity for hCA XII.[9]
-
Halogen substitution can have varied effects depending on the position; for instance, a 2-chloro substituent (Compound 3) favors hCA IX inhibition, while a 4-chloro substituent (Compound 4) shows modest selectivity for hCA XII.[8]
-
Bulky aromatic groups like naphthyl (Compound 5) can lead to potent inhibition of both isoforms.[9]
Mechanism of Action and Signaling Pathway
hCA XII inhibitors exert their anticancer effect by disrupting the pH regulation in the tumor microenvironment.
Role of hCA XII in Tumor pH Regulation
The diagram below illustrates the role of hCA XII in maintaining a favorable pH for tumor cell survival and proliferation, and how its inhibition can counteract this.
Caption: Role of hCA XII in tumor pH regulation and the effect of inhibition.
By inhibiting hCA XII, these compounds prevent the acidification of the extracellular space, which in turn can suppress tumor cell invasion and proliferation.
Conclusion
While information on a specific molecule named "this compound" is not publicly available, the class of coumarin-based hCA XII inhibitors represents a promising area of research for the development of targeted anticancer therapies. The synthetic accessibility of the coumarin scaffold allows for extensive structural modifications to optimize potency and selectivity. Further investigation into the in vivo efficacy and pharmacokinetic properties of these inhibitors is warranted to translate their promising in vitro activity into clinical applications.
References
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, computational studies and assessment of in vitro inhibitory activity of umbelliferon-based compounds against tumour-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides [mdpi.com]
- 9. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
hCAXII-IN-5 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hCAXII-IN-5, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII). This document covers its chemical properties, inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its synthesis and biological evaluation.
Chemical and Physical Properties
This compound, also referred to as compound 6o in its primary publication, is a coumarin-linked 1,2,4-oxadiazole.
| Property | Value |
| CAS Number | 2414629-92-6 |
| Molecular Formula | C₁₈H₁₃NO₃ |
| Molecular Weight | 291.30 g/mol |
Quantitative Inhibitory Activity
This compound demonstrates high selectivity for the tumor-associated isoform hCAXII over other physiologically relevant carbonic anhydrase isoforms. The inhibitory constants (Ki) are summarized below.
| Isoform | Ki (nM) |
| hCAI | >10000 |
| hCAII | >10000 |
| hCAIX | 286.1 |
| hCAXII | 1.0 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting from the preparation of key intermediates.
Step 1: Synthesis of 3-(Coumarin-7-yloxy)propanoic acid
A mixture of 7-hydroxycoumarin, and ethyl acrylate in the presence of a base is heated to yield the corresponding ester. Subsequent hydrolysis of the ester under basic conditions affords 3-(coumarin-7-yloxy)propanoic acid.
Step 2: Synthesis of N'-hydroxy-4-(trifluoromethyl)benzimidamide
To a solution of 4-(trifluoromethyl)benzonitrile in ethanol, an aqueous solution of hydroxylamine hydrochloride is added, followed by the slow addition of an aqueous solution of anhydrous sodium carbonate.[1] The reaction mixture is stirred at 358 K for 5 hours.[1] After concentration under vacuum to remove some water, the resulting suspension is filtered. The solid obtained is washed with cold water and dried under vacuum to yield N'-hydroxy-4-(trifluoromethyl)benzimidamide.[1]
Step 3: Synthesis of this compound (7-(2-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)ethoxy)coumarin)
3-(Coumarin-7-yloxy)propanoic acid and N'-hydroxy-4-(trifluoromethyl)benzimidamide are coupled using a suitable coupling agent such as 1,1'-carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (THF). The resulting intermediate undergoes intramolecular cyclization upon heating to form the 1,2,4-oxadiazole ring, yielding the final product, this compound.
Biological Evaluation: Stopped-Flow CO₂ Hydrase Assay
The inhibitory activity of this compound against various hCA isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a pH change in the reaction buffer. This pH change is monitored using a pH indicator dye.
Procedure:
-
Solution Preparation: Two main solutions are prepared: a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and the carbonic anhydrase enzyme at a specific concentration, and a CO₂-saturated solution. The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.
-
Stopped-Flow Measurement: The two solutions are rapidly mixed in the stopped-flow instrument. The reaction is initiated upon mixing, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance change. The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Signaling Pathways and Experimental Workflow
hCAXII Signaling Pathway in Cancer
hCAXII is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment. Its inhibition can impact several downstream signaling pathways involved in cancer progression, such as the p38 MAPK and NF-κB pathways.[2][3]
Experimental Workflow for this compound
The overall workflow for the development and evaluation of this compound encompasses chemical synthesis followed by comprehensive biological testing.
References
hCAXII-IN-5: A Selective Chemical Probe for Human Carbonic Anhydrase XII
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of cancers and is implicated in tumor growth, invasion, and metastasis. Its role in regulating pH in the tumor microenvironment makes it a compelling target for the development of novel anticancer therapeutics. hCAXII-IN-5, a coumarin-linked 1,2,4-oxadiazole, has emerged as a potent and highly selective inhibitor of hCAXII, making it an invaluable chemical probe for studying the biological functions of this enzyme and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its synthesis and characterization, and its effects on relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound against four human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data clearly demonstrates the remarkable selectivity of this compound for hCAXII over other isoforms, particularly the ubiquitous cytosolic isoforms hCAI and hCAII.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCAI/hCAXII) | Selectivity (hCAII/hCAXII) |
| This compound | >10000[1] | >10000[1] | 286.1[1] | 1.0[1] | >10000 | >10000 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of a coumarin intermediate followed by its coupling to a substituted 1,2,4-oxadiazole moiety. The following is a representative protocol based on the synthesis of similar coumarin-linked 1,2,4-oxadiazoles.
Step 1: Synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one This starting material can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid.
Step 2: Synthesis of ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate 7-hydroxy-4-methyl-2H-chromen-2-one is alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF.
Step 3: Synthesis of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide The ester from the previous step is reacted with hydrazine hydrate in a solvent like ethanol or methanol to yield the corresponding hydrazide.
Step 4: Synthesis of N'-hydroxy-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetimidamide The hydrazide is converted to an amidoxime. This can be a multi-step process or a one-pot reaction depending on the chosen synthetic route.
Step 5: Synthesis of 7-(((5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)methoxy)methyl)-4-methyl-2H-chromen-2-one (this compound) The amidoxime from the previous step is cyclized with 4-(tert-butyl)benzoyl chloride in the presence of a suitable base and solvent to form the 1,2,4-oxadiazole ring and yield the final product.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This assay measures the ability of an inhibitor to block the enzymatic activity of carbonic anhydrase. The hydration of carbon dioxide to bicarbonate and a proton is monitored by a rapid change in pH, detected by a pH indicator.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, hCAXII)
-
This compound (dissolved in DMSO)
-
Tris buffer (e.g., 20 mM, pH 7.4)
-
Phenol red (or other suitable pH indicator)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the hCA enzyme in the Tris buffer containing the pH indicator.
-
Prepare serial dilutions of this compound in DMSO.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with an equal volume of CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Repeat the measurement in the presence of different concentrations of this compound.
-
The initial rates of the reaction are calculated from the absorbance data.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line overexpressing hCAXII (e.g., HT-29)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific for hCAXII
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a few minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble hCAXII at each temperature by SDS-PAGE and Western blotting using an anti-hCAXII antibody.
-
The temperature at which 50% of the protein is denatured (the melting temperature) is determined for both vehicle- and this compound-treated samples. A shift in the melting temperature upon drug treatment indicates target engagement.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to assess the effect of hCAXII inhibition on downstream signaling pathways, such as p38 MAPK and NF-κB.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Primary antibodies against total and phosphorylated forms of p38 MAPK and components of the NF-κB pathway (e.g., p65, IκBα)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the changes in protein phosphorylation or expression levels.
Mandatory Visualization
References
Discovery and rationale for the development of hCAXII-IN-5
An In-Depth Technical Guide to the Discovery and Rationale for the Development of hCAXII-IN-5
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation. It is one of 15 human α-carbonic anhydrase isoforms, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] While ubiquitously expressed isoforms like hCA I and II are critical for normal physiological functions, the expression of hCAXII is more restricted in healthy tissues but is significantly upregulated in various pathological conditions, most notably in hypoxic solid tumors.[2][3][4] This overexpression, driven by the hypoxia-inducible factor-1 (HIF-1), makes hCAXII a compelling target for cancer therapy.[4][5] The inhibitor, this compound, was developed as a potent and selective tool to target this enzyme, offering potential therapeutic applications.
Rationale for the Development of an hCAXII Inhibitor
The development of selective hCAXII inhibitors is predicated on the enzyme's multifaceted role in both normal physiology and disease, particularly in oncology.
Role of hCAXII in Cancer Progression
In the tumor microenvironment, high metabolic activity leads to the accumulation of acidic byproducts, creating a state of extracellular acidosis. To survive and proliferate in these harsh conditions, cancer cells must maintain a neutral or slightly alkaline intracellular pH (pHi). Transmembrane CAs, particularly hCAIX and hCAXII, are pivotal in this process.[3] By catalyzing the hydration of extracellular CO2, they contribute to the production of protons, further acidifying the extracellular space while facilitating the transport of bicarbonate ions to regulate pHi. This pH gradient promotes tumor invasion, metastasis, and resistance to therapy.[3][6] Therefore, inhibiting hCAXII is a promising strategy to disrupt pH regulation in cancer cells, leading to apoptosis and reduced metastatic potential.
Involvement in Cellular Signaling Pathways
hCAXII is implicated in several key signaling pathways that are often dysregulated in cancer:
-
Hypoxia-Inducible Factor (HIF-1) Pathway: The expression of hCAXII is strongly induced by hypoxia, a common feature of solid tumors, through the activation of the HIF-1 transcription factor.[4][5] This positions hCAXII as a key component of the cellular response to hypoxic stress.
-
Hedgehog (Hh) Signaling Pathway: Studies have revealed crosstalk between the Hedgehog pathway and hCAXII. Pharmacological or genetic inhibition of key Hh pathway components, such as SMO and GLI1, has been shown to decrease the expression of CAXII in cancer cell lines.[7] A potential feedback loop may also exist, as the knockout of CAXII has been observed to increase the expression of the Sonic hedgehog (Shh) ligand.[8]
-
NF-κB Signaling Pathway: Evidence suggests that CAXII may modulate the activity of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival.[9]
The Need for Isoform Selectivity
A significant challenge in developing carbonic anhydrase inhibitors (CAIs) is achieving selectivity for the target isoform over the highly abundant, off-target isoforms hCA I and hCA II.[4] Non-selective inhibition can lead to undesirable side effects due to the critical roles of hCA I and II in normal physiological processes. Therefore, the development of this compound, which demonstrates high selectivity for hCAXII, represents a significant advancement in the field.
Discovery and Inhibitory Profile of this compound
This compound, also identified as compound 6o in the scientific literature, is a potent and highly selective inhibitor of human carbonic anhydrase XII.[10] Its discovery was the result of a targeted drug design, synthesis, and biological evaluation campaign aimed at identifying novel coumarin-linked 1,2,4-oxadiazoles with high affinity and selectivity for tumor-associated CA isoforms.[10]
Quantitative Data: Inhibitory Profile
The inhibitory activity of this compound was assessed against a panel of human carbonic anhydrase isoforms. The data, presented as inhibition constants (Ki), demonstrate its exceptional potency and selectivity for hCAXII.
| Compound | Ki (nM) vs hCAI | Ki (nM) vs hCAII | Ki (nM) vs hCAIX | Ki (nM) vs hCAXII |
| This compound | >10,000 | >10,000 | 286.1 | 1.0 |
Data sourced from MedchemExpress, citing Thacker PS, et al. 2020.[10]
As shown in the table, this compound exhibits a Ki value of 1.0 nM against its target, hCAXII. In contrast, its inhibitory activity against the off-target cytosolic isoforms hCAI and hCAII is negligible (Ki > 10,000 nM). The compound is also approximately 286-fold more selective for hCAXII over the closely related tumor-associated isoform, hCAIX.
Experimental Protocols
The determination of the inhibition constants (Ki) for this compound was performed using a standard and widely accepted method for measuring carbonic anhydrase activity.
Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change that occurs during the enzyme-catalyzed hydration of CO₂. The rate of this reaction is determined by observing the change in absorbance of a pH indicator over a very short time scale. An inhibitor's potency is quantified by measuring how its presence reduces the initial rate of the reaction.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are purified. Stock solutions of this compound and reference inhibitors are prepared, typically in a water/DMSO mixture.
-
Assay Buffer: A buffer of appropriate pH (e.g., TRIS), containing a pH indicator (e.g., p-nitrophenol) and a salt (e.g., Na₂SO₄) to maintain ionic strength, is prepared.
-
Reaction Measurement: The assay is performed on a stopped-flow instrument. Equal volumes of the enzyme solution (pre-incubated with varying concentrations of the inhibitor) and a CO₂-saturated solution are rapidly mixed.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored spectrophotometrically (e.g., at 400 nm) for a few seconds immediately following the mixing. The initial linear portion of the absorbance curve corresponds to the initial velocity (V₀) of the enzyme-catalyzed reaction.
-
Data Analysis:
-
The catalytic rates are calculated from the slopes of the absorbance change over time.
-
The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate (CO₂) concentration and the Michaelis-Menten constant (Km) of the enzyme.[11][12]
-
Conclusion
This compound is a landmark inhibitor, characterized by its outstanding potency and selectivity for the tumor-associated enzyme hCAXII. The rationale for its development is firmly rooted in the critical role of hCAXII in promoting cancer cell survival and progression by regulating pH in the hypoxic tumor microenvironment. The detailed characterization of its inhibitory profile provides a valuable pharmacological tool for researchers investigating the complex biology of hCAXII and its associated signaling pathways. Furthermore, the high selectivity of this compound minimizes the potential for off-target effects, establishing it as a promising lead compound for the development of novel and targeted anticancer therapies.
References
- 1. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Hedgehog Pathway and CAXII in Controlling Melanoma Cell Migration and Invasion in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase XII expression is linked to suppression of Sonic hedgehog ligand expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of hCAXII-IN-5 Docking to Human Carbonic Anhydrase XII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the docking of a hypothetical inhibitor, IN-5, to human carbonic anhydrase XII (hCAXII). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, data interpretation, and visualization of protein-ligand interactions in the context of drug discovery.
Introduction to Human Carbonic Anhydrase XII (hCAXII)
Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation.[1][2] It is overexpressed in various tumors, making it a significant target for cancer therapy.[1][2][3] The enzyme's active site contains a zinc ion coordinated by three histidine residues, which is essential for its catalytic activity.[4][5] Inhibition of hCAXII can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.[1] In silico modeling, particularly molecular docking, is a powerful tool for identifying and optimizing potential inhibitors of hCAXII.[6][7]
Experimental Protocols: Molecular Docking of hCAXII-IN-5
This section outlines a detailed protocol for the molecular docking of the hypothetical inhibitor IN-5 to the hCAXII active site. This protocol is based on established methodologies for docking studies of carbonic anhydrase inhibitors.[6][8][9]
Software and Tools
-
Molecular Graphics and Modeling: PyMOL, Chimera, or Maestro
-
Docking Software: AutoDock Vina, Glide, or GOLD
-
Ligand Preparation: ChemDraw, Avogadro, or LigPrep
-
Interaction Analysis: LigPlot+, PoseView, or Protein-Ligand Interaction Profiler (PLIP)[10][11]
Protein Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of hCAXII from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 1JD0, 8CO3, and 9R0U.[6][12][13] For this protocol, we will use PDB ID: 1JD0.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a force field such as CHARMM or AMBER.
-
The zinc ion in the active site is critical and must be retained with its appropriate coordination geometry.[4][5]
-
Ligand Preparation (IN-5)
-
3D Structure Generation: Draw the 2D structure of the hypothetical inhibitor IN-5, a sulfonamide derivative, and convert it to a 3D structure using software like ChemDraw or Avogadro.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds for the ligand.
Molecular Docking Simulation
-
Grid Box Definition: Define a grid box that encompasses the active site of hCAXII. The grid box should be centered on the catalytic zinc ion and large enough to allow the ligand to move and rotate freely.
-
Docking Execution: Run the molecular docking simulation using software like AutoDock Vina. The software will explore various possible conformations and orientations of the ligand within the protein's active site and score them based on a scoring function.[8][14]
-
Pose Selection: The output will be a set of docked poses (conformations) of the ligand, each with a corresponding binding affinity score. The pose with the best score (typically the lowest binding energy) is usually considered the most probable binding mode.[10][15]
Data Presentation and Analysis
The results of the docking simulation are analyzed to understand the binding affinity and the nature of the interactions between the inhibitor and the protein.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the docking of IN-5 and a known hCAXII inhibitor, Acetazolamide (AAZ), for comparison.
| Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) | Number of Hydrogen Bonds | Interacting Residues (Hydrogen Bonds) | Hydrophobic Interactions (Residues) |
| IN-5 | -9.8 | 15.5 | 3 | Gln92, Thr199, Thr200 | Val121, Leu198, Pro201, Pro202 |
| Acetazolamide (AAZ) | -7.5 | 250.0[6] | 2 | Gln92, Thr199 | Val121, Leu198 |
Note: The data for IN-5 is hypothetical and for illustrative purposes only.
Analysis of Interactions
A thorough analysis of the protein-ligand interactions is crucial for understanding the binding mechanism.[10][16]
-
Coordination with Zinc: A key interaction for many hCA inhibitors is the coordination of the sulfonamide group with the active site zinc ion.[2][4]
-
Hydrogen Bonds: Hydrogen bonds between the inhibitor and amino acid residues in the active site, such as Gln92, Thr199, and Thr200, significantly contribute to the binding affinity.[17]
-
Hydrophobic Interactions: Hydrophobic interactions with residues like Val121, Leu198, and Pro201 help to anchor the inhibitor in the active site.[11]
-
Pi-Pi Stacking: If the inhibitor contains aromatic rings, pi-pi stacking interactions with aromatic residues like His94 can also be important.
Visualization of Workflows and Pathways
Visualizing the experimental workflow and the resulting interactions is essential for communicating the results effectively.
Caption: Molecular docking workflow for this compound.
Caption: Key interactions between IN-5 and hCAXII.
Conclusion
This technical guide has detailed a comprehensive in silico approach for modeling the docking of a hypothetical inhibitor, IN-5, to human carbonic anhydrase XII. By following the outlined experimental protocols, researchers can effectively predict the binding modes and affinities of potential inhibitors. The subsequent analysis of these interactions provides valuable insights for the structure-based design and optimization of novel and selective hCAXII inhibitors for therapeutic applications. The use of visualization tools is paramount for the clear and concise communication of these complex molecular interactions.
References
- 1. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Analyze protein-ligand interactions of docking-based virtual screening results | by Lan Vu | Medium [medium.com]
- 17. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Human carbonic anhydrase II (hCAII) is a ubiquitous isoform, while hCAXII is a transmembrane isoform often overexpressed in various cancers, making it a key therapeutic target.[3][4] The stopped-flow spectrophotometry technique is a powerful method for studying the kinetics of rapid enzymatic reactions, such as the CO2 hydration catalyzed by CAs.[5][6][7] This application note provides a detailed protocol for performing a stopped-flow CO2 hydration assay to determine the inhibitory activity of hCAXII-IN-5, a potent and selective inhibitor of human carbonic anhydrases. The assay monitors the change in pH resulting from the enzymatic reaction using a pH indicator.
Principle of the Assay
The stopped-flow assay rapidly mixes two solutions: one containing the enzyme (hCAXII) and a pH indicator in a buffer, and the other containing CO2-saturated water. The enzymatic hydration of CO2 produces protons, causing a decrease in the pH of the solution. This pH change is monitored by observing the absorbance change of a pH indicator, such as phenol red, at a specific wavelength.[8] The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various concentrations of the inhibitor (this compound), the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound (or a similar selective inhibitor)
-
CO2 gas, high purity
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., 100 µM Phenol Red)
-
Deionized water
-
Ice
Equipment
-
Stopped-flow spectrophotometer
-
Cuvettes compatible with the stopped-flow instrument
-
Gas-tight syringes
-
Thermostated water bath or circulator
-
pH meter
Experimental Protocols
Preparation of Solutions
-
CO2-Saturated Water (Substrate Solution):
-
Place a known volume of deionized water in a sealed container and chill on ice for at least 30 minutes.
-
Bubble high-purity CO2 gas through the chilled water for at least 30 minutes to ensure saturation.[8]
-
Keep the CO2-saturated water on ice to maintain saturation. The concentration of CO2 in saturated water at 4°C is approximately 77 mM.
-
-
Enzyme and Indicator Solution (Enzyme Solution):
-
Prepare a stock solution of recombinant hCAII in the desired buffer. The final concentration in the assay will typically be in the nanomolar range.
-
Prepare a stock solution of the pH indicator (e.g., 1 mM Phenol Red in water).
-
On the day of the experiment, prepare the final enzyme/indicator solution by diluting the enzyme and indicator stock solutions in the assay buffer. A typical final concentration for Phenol Red is 100 µM.[8]
-
-
Inhibitor Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.
-
Stopped-Flow Measurement
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Set the observation wavelength for the chosen pH indicator (e.g., 570 nm for Phenol Red at pH 8.3).[8]
-
Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).
-
-
Loading the Syringes:
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water (Syringe A).
-
Load the other syringe with the enzyme and indicator solution (Syringe B). For inhibition studies, pre-incubate the enzyme with the desired concentration of this compound for a specified time (e.g., 15 minutes) at room temperature before loading into the syringe.
-
-
Data Acquisition:
-
Perform a "push" to mix the two solutions in the observation cell. This initiates the reaction.
-
Record the change in absorbance over time. The initial, rapid phase of the absorbance change corresponds to the enzyme-catalyzed reaction.
-
Collect data for a sufficient duration to observe the initial linear phase of the reaction.
-
For each inhibitor concentration, perform multiple measurements (e.g., 3-5 shots) and average the results.
-
-
Control Measurements:
-
Uncatalyzed Reaction: Measure the rate of CO2 hydration in the absence of the enzyme to determine the background rate.
-
No Inhibitor Control: Measure the rate of the enzyme-catalyzed reaction without any inhibitor to determine the maximal velocity.
-
Data Analysis
-
Determine Initial Rates:
-
From the kinetic traces (absorbance vs. time), determine the initial velocity (v₀) of the reaction by fitting the initial linear portion of the curve.
-
The initial rate is calculated from the slope of this linear phase.
-
-
Calculate Percent Inhibition:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (v₀ with inhibitor / v₀ without inhibitor)] * 100
-
-
Determine IC50 or Ki:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be determined by fitting the initial rate data at different substrate and inhibitor concentrations to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software such as Prism or Origin.
-
Data Presentation
The inhibitory activity of this compound against hCAII and hCAXII can be summarized in a table for clear comparison.
| Enzyme | Inhibitor | IC50 (nM) |
| hCAII | This compound | 42.9 |
| hCAXII | This compound | 6.7 |
Note: The IC50 values are based on data for "Carbonic anhydrase inhibitor 5", which is presumed to be identical or structurally very similar to this compound.[9][10]
Visualizations
Caption: A flowchart of the stopped-flow CO2 hydration assay.
Caption: The catalytic mechanism of carbonic anhydrase.
Caption: The mechanism of carbonic anhydrase inhibition.
References
- 1. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The catalytic mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 6. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stopped-flow - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic anhydrase inhibitor 5 - Immunomart [immunomart.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for hCAXII-IN-5 in Cancer Research
Introduction
hCAXII-IN-5, identified as compound 6o in the primary literature, is a potent and highly selective inhibitor of human carbonic anhydrase XII (hCAXII).[1] Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] The isoforms hCAIX and hCAXII are transmembrane enzymes that are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis.[2][5][6][7] This acidic microenvironment is largely a consequence of the metabolic shift of cancer cells towards glycolysis, even in the presence of oxygen (the Warburg effect). The resulting production of lactic acid and protons necessitates efficient pH regulation for cancer cell survival, a role in which hCAIX and hCAXII are pivotal.[5][8]
Selective inhibition of these tumor-associated CAs is a promising therapeutic strategy in oncology. This compound, a coumarin-linked 1,2,4-oxadiazole, has demonstrated exceptional selectivity for hCAXII over other isoforms, making it a valuable tool for investigating the specific role of hCAXII in cancer biology and for the development of novel anti-cancer therapeutics.[1]
These application notes provide a summary of the in vitro inhibitory activity of this compound and detailed protocols for its use in cell-based assays relevant to cancer research.
Data Presentation
The inhibitory activity of this compound and a reference compound, Acetazolamide (AAZ), against four key human carbonic anhydrase isoforms is summarized below. This data is extracted from the primary study by Thacker et al. (2020).
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (6o) | >10000 | >10000 | 286.1 | 1.0 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Table 1: In vitro inhibitory activity (Ki) of this compound and Acetazolamide against human carbonic anhydrase isoforms I, II, IX, and XII. Data from Thacker PS, et al. Bioorg Chem. 2020;98:103739.
Signaling Pathways and Experimental Workflow
Signaling Pathway of hCAXII in Cancer Progression
The following diagram illustrates the role of hCAXII in the tumor microenvironment and its impact on signaling pathways that promote cancer cell survival and invasion. Inhibition of hCAXII by this compound disrupts this process.
Caption: Role of hCAXII in cancer and its inhibition by this compound.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer cell line that overexpresses hCAXII.
References
- 1. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Calculating the Ki of hCAXII-IN-5 for different CA isoforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the inhibition of various human carbonic anhydrase (hCA) isoforms by hCAXII-IN-5, a potent and selective inhibitor of hCA XII. The following sections include quantitative data on its inhibitory activity, a comprehensive experimental protocol for determining inhibitor constants, and diagrams illustrating the experimental workflow and a relevant signaling pathway.
Data Presentation: Inhibitory Activity of this compound
This compound (also known as compound 6o) demonstrates high selectivity for the tumor-associated isoform hCA XII. Its inhibitory constants (Ki) against a panel of four human carbonic anhydrase isoforms are summarized in the table below. The data indicates that this compound is a highly potent inhibitor of hCA XII, with significantly lower activity against hCA IX and negligible inhibition of the cytosolic isoforms hCA I and hCA II.
| Carbonic Anhydrase Isoform | Ki (nM) | Selectivity vs. hCA XII |
| hCA I | >10000 | >10000-fold |
| hCA II | >10000 | >10000-fold |
| hCA IX | 286.1 | 286.1-fold |
| hCA XII | 1.0 | 1-fold |
Data sourced from Thacker PS, et al. Bioorg Chem. 2020 May;98:103739.
Experimental Protocols
The determination of the inhibition constant (Ki) for this compound against different CA isoforms is performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Protocol: Determination of Carbonic Anhydrase Inhibition by a Stopped-Flow CO₂ Hydrase Assay
1. Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator, and the initial rate of the reaction is determined. The inhibition constant (Ki) is then calculated from the effect of different inhibitor concentrations on the enzyme's activity.
2. Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)
-
This compound (or other inhibitor of interest)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES or Trizma base, pH 7.4)
-
pH indicator solution (e.g., p-nitrophenol, phenol red)
-
Acetazolamide (as a standard inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Stopped-flow spectrophotometer
3. Enzyme and Inhibitor Preparation:
-
Reconstitute recombinant hCA isoforms in the appropriate buffer to a final concentration of 1-2 µM. Store on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the assay.
4. Assay Procedure:
-
Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator (e.g., 400 nm for p-nitrophenol).
-
Equilibrate the instrument and all solutions to the desired temperature (typically 25°C).
-
In one syringe of the stopped-flow apparatus, load the enzyme solution (at a final concentration in the low nanomolar range, e.g., 2-10 nM) and the inhibitor at various concentrations in the assay buffer containing the pH indicator.
-
In the second syringe, load the CO₂-saturated water (substrate).
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time for a few seconds. The initial, linear phase of the reaction is used to determine the initial velocity.
-
Repeat the measurement for each inhibitor concentration, including a control with no inhibitor.
-
Perform a control experiment with a known inhibitor like acetazolamide to validate the assay.
5. Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [S]/Km)
-
Where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme with the substrate. For this assay, the Km of CO₂ for each CA isoform should be determined separately or obtained from the literature.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the Ki of this compound.
Carbonic Anhydrase XII in Cancer Signaling
Carbonic anhydrase XII (CAXII) is overexpressed in various cancers and plays a crucial role in regulating pH homeostasis of the tumor microenvironment. Its activity is implicated in several signaling pathways that promote tumor progression. A simplified representation of some of these pathways is shown below. Inhibition of CAXII by molecules like this compound can disrupt these signaling cascades.
Caption: Simplified signaling pathways involving Carbonic Anhydrase XII.
Application Notes and Protocols for Studying Hypoxia in Cancer Cell Lines Using hCAXII-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hCAXII-IN-5, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), for investigating the role of this enzyme in cancer cell biology under hypoxic conditions. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization for specific cell lines and experimental conditions.
Introduction
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. Cancer cells adapt to hypoxic stress by upregulating various proteins, including the membrane-bound enzyme carbonic anhydrase XII (CAXII). CAXII, a zinc metalloenzyme, is transcriptionally regulated by the hypoxia-inducible factor-1α (HIF-1α). It plays a crucial role in maintaining intracellular pH (pHi) homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] This enzymatic activity helps cancer cells to counteract the acidic microenvironment resulting from increased glycolysis, thereby promoting their survival and proliferation.[1][2]
This compound is a potent and highly selective inhibitor of hCAXII, making it a valuable tool for elucidating the specific functions of this enzyme in cancer biology. Its high selectivity for CAXII over other carbonic anhydrase isoforms, such as the ubiquitous hCA I and hCA II, allows for targeted investigation of CAXII's role in hypoxia-driven cancer cell pathophysiology.[3][4]
This compound: Biochemical Profile
This compound, also referred to as compound 6o in the primary literature, is a coumarin-linked 1,2,4-oxadiazole derivative.[4] Its inhibitory activity against four key human carbonic anhydrase isoforms has been determined through in vitro enzymatic assays.
| Isoform | Ki (nM) | Selectivity vs. hCAXII |
| hCA I | >10000 | >10000-fold |
| hCA II | >10000 | >10000-fold |
| hCA IX | 286.1 | ~286-fold |
| hCAXII | 1.0 | - |
| Data sourced from Thacker PS, et al. Bioorg Chem. 2020 May;98:103739.[4] |
Signaling Pathway
The regulation of CAXII expression under hypoxic conditions is primarily mediated by the HIF-1α signaling pathway. The following diagram illustrates this key signaling cascade.
Caption: Hypoxia-induced stabilization of HIF-1α leads to the transcription of the CA12 gene and subsequent CAXII protein expression, which promotes cancer cell survival by regulating intracellular pH. This compound directly inhibits CAXII activity.
Experimental Protocols
Note: Specific concentrations and incubation times for this compound in cell-based assays have not been extensively reported in the public domain. Therefore, the following protocols are general guidelines and should be optimized for your specific cancer cell line and experimental setup. A good starting point for concentration ranges can be derived from the Ki value, typically exploring concentrations from 1 nM to 1 µM.
Induction of Hypoxia in Cell Culture
Objective: To create a hypoxic environment for cancer cell lines to induce the expression of hypoxia-related proteins like HIF-1α and CAXII.
Workflow:
Caption: General workflow for inducing hypoxia in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile culture plates/flasks
-
Hypoxia chamber and gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) OR Chemical inducer of hypoxia (e.g., Cobalt Chloride (CoCl₂), Dimethyloxalylglycine (DMOG))
-
This compound (stock solution prepared in a suitable solvent like DMSO)
Protocol:
-
Seed cancer cells in appropriate culture vessels and allow them to adhere overnight.
-
For Hypoxic Chamber:
-
Place the culture vessels inside a modular hypoxia chamber.
-
Flush the chamber with the hypoxic gas mixture according to the manufacturer's instructions to achieve the desired oxygen concentration (typically 1-2% O₂).
-
Seal the chamber and place it in a standard cell culture incubator at 37°C.
-
-
For Chemical Induction:
-
Prepare a stock solution of a chemical hypoxia-mimetic agent (e.g., 100 mM CoCl₂ in sterile water).
-
Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 100-150 µM for CoCl₂).
-
Replace the medium in the culture vessels with the medium containing the chemical inducer.
-
Incubate the cells in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Add this compound at various concentrations to the culture medium at the beginning of or during the hypoxic incubation period.
-
Incubate for the desired duration (e.g., 6, 12, 24, or 48 hours).
-
Harvest the cells for downstream applications.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells under normoxic and hypoxic conditions.
Materials:
-
Cancer cells cultured under normoxic and hypoxic conditions, treated with a range of this compound concentrations.
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1/resazurin reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Plate reader
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach.
-
Treat the cells with a serial dilution of this compound under both normoxic and hypoxic conditions for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for HIF-1α and CAXII
Objective: To determine the effect of this compound on the protein expression levels of HIF-1α and CAXII in cancer cells under hypoxia.
Materials:
-
Cell lysates from normoxic and hypoxic cells treated with this compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-HIF-1α, anti-CAXII, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Intracellular pH (pHi) Measurement
Objective: To measure the effect of this compound on the intracellular pH of cancer cells under hypoxic conditions.
Materials:
-
Cancer cells grown on glass-bottom dishes or black-walled microplates.
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microscope or plate reader with appropriate filters.
Protocol:
-
Culture cells under hypoxic conditions with and without this compound.
-
Load the cells with a pH-sensitive fluorescent dye (e.g., 2-5 µM BCECF-AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity at two different excitation wavelengths (for ratiometric dyes like BCECF) or emission wavelengths.
-
Generate a calibration curve using buffers of known pH in the presence of a protonophore (e.g., nigericin) to convert the fluorescence ratio to pHi values.
-
Compare the pHi of cells treated with this compound to that of untreated control cells.
Data Interpretation
-
Cell Viability: A decrease in the IC50 value of this compound under hypoxic conditions compared to normoxic conditions would suggest that the inhibitor's cytotoxic effect is dependent on the hypoxic state and likely mediated through the inhibition of CAXII.
-
Western Blot: Successful induction of hypoxia should show a clear increase in HIF-1α and CAXII protein levels. Treatment with an effective concentration of this compound is not expected to directly alter the expression levels of HIF-1α or CAXII but will inhibit the enzymatic function of CAXII.
-
Intracellular pH: Inhibition of CAXII by this compound in hypoxic cancer cells is expected to lead to a decrease in intracellular pH (acidification) due to the reduced ability of the cells to extrude protons.
By employing these protocols and the highly selective inhibitor this compound, researchers can gain valuable insights into the critical role of CAXII in the adaptation of cancer cells to the hypoxic tumor microenvironment, potentially paving the way for the development of novel anticancer therapies.
References
Application Notes and Protocols for hCAXII-IN-5 Treatment in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of hCAXII-IN-5, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), in three-dimensional (3D) tumor spheroid models.
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors.[1][2] Its enzymatic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment, a hallmark of cancer that promotes tumor progression, invasion, and resistance to therapy.[3][4] Consequently, selective inhibition of hCAXII presents a promising therapeutic strategy in oncology.
This compound, also known as compound 6o, is a coumarin-linked 1,2,4-oxadiazole that has been identified as a highly potent and selective inhibitor of hCAXII.[3][5] Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex architecture, cell-cell interactions, and physiological gradients of in vivo tumors compared to traditional 2D cell cultures.[6][7] This document outlines protocols for evaluating the efficacy of this compound in 3D tumor spheroid models.
This compound: In Vitro Inhibitory Activity
This compound has demonstrated high selectivity for the tumor-associated isoform hCAXII over other cytosolic and membrane-bound carbonic anhydrases. The inhibitory constants (Ki) are summarized in the table below.
| Isoform | Ki (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II | Selectivity vs. hCA IX |
| hCA I | >10000 | - | - | - |
| hCA II | >10000 | - | - | - |
| hCA IX | 286.1 | >35-fold | >35-fold | - |
| hCA XII | 1.0 | >10000-fold | >10000-fold | 286-fold |
| Data from Thacker PS, et al. Bioorg Chem. 2020 May;98:103739.[3][5] |
Experimental Protocols
The following protocols provide a framework for assessing the anti-tumor effects of this compound in 3D tumor spheroid models. These protocols are based on established methodologies for testing carbonic anhydrase inhibitors in 3D cultures and may require optimization for specific cell lines and experimental conditions.[8][9][10]
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 2-4 days.
Figure 1. Workflow for 3D tumor spheroid formation.
Protocol 2: this compound Treatment of Tumor Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
On day 3 or 4 post-seeding, when spheroids have reached a diameter of approximately 300-500 µm, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the medium containing the respective concentration of this compound or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Monitor spheroid morphology and size daily using an inverted microscope.
Figure 2. Workflow for this compound treatment of spheroids.
Protocol 3: Spheroid Viability and Morphology Assessment
This protocol describes methods to evaluate the effect of this compound on spheroid viability and morphology.
3.1 Spheroid Size Measurement
Materials:
-
Inverted microscope with a calibrated eyepiece or imaging software
Procedure:
-
Capture brightfield images of the spheroids at different time points during the treatment.
-
Measure the major and minor diameters of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)2.
-
Normalize the volume of treated spheroids to the vehicle-treated control spheroids.
3.2 Cell Viability Staining (Live/Dead Assay)
Materials:
-
Calcein-AM (for live cells)
-
Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI) (for dead cells)
-
Fluorescence microscope
Procedure:
-
At the end of the treatment period, add Calcein-AM (final concentration 2 µM) and EthD-1 (final concentration 4 µM) to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantify the fluorescent area or intensity for each channel using image analysis software.
3.3 ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Expected Results and Data Presentation
The treatment of 3D tumor spheroids with effective concentrations of this compound is expected to result in a dose-dependent decrease in spheroid size and viability. The quantitative data should be summarized in tables for clear comparison.
Table 2: Effect of this compound on Spheroid Volume (Hypothetical Data)
| Concentration (µM) | Mean Spheroid Volume (mm³) ± SD | % Inhibition of Growth |
| Vehicle (0) | 1.5 ± 0.2 | 0 |
| 1 | 1.3 ± 0.15 | 13.3 |
| 10 | 0.9 ± 0.1 | 40.0 |
| 50 | 0.5 ± 0.08 | 66.7 |
| 100 | 0.3 ± 0.05 | 80.0 |
Table 3: Effect of this compound on Spheroid Viability (ATP Assay - Hypothetical Data)
| Concentration (µM) | Luminescence (RLU) ± SD | % Viability |
| Vehicle (0) | 85000 ± 5000 | 100 |
| 1 | 78000 ± 4500 | 91.8 |
| 10 | 55000 ± 3000 | 64.7 |
| 50 | 25000 ± 2000 | 29.4 |
| 100 | 12000 ± 1500 | 14.1 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of carbonic anhydrase XII, leading to a disruption of pH regulation in the tumor microenvironment. This can induce intracellular acidosis and inhibit tumor cell proliferation and survival.
Figure 3. hCAXII signaling pathway and point of inhibition.
Disclaimer: The provided protocols and hypothetical data are intended as a guide. Researchers should optimize experimental conditions for their specific cell lines and research questions. The antiproliferative and cytotoxic effects of this compound in 3D tumor spheroids have not yet been published and require experimental validation.
References
- 1. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of coumarin linked 1,2,4-oxadiazoles as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of hCAXII-IN-5 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies in mice to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of hCAXII-IN-5, a novel inhibitor of human carbonic anhydrase XII (hCAXII).
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in various solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[1][2][3][4] CAXII plays a crucial role in regulating intra- and extracellular pH, creating an acidic tumor microenvironment that favors cancer cell survival and proliferation.[5][6][7][8] Inhibition of CAXII is a promising therapeutic strategy to counteract these effects. This compound is a potent and selective small molecule inhibitor of hCAXII. These protocols outline the necessary in vivo experiments to assess its therapeutic potential in mouse models of cancer.
Preclinical In Vivo Efficacy Studies
Objective
To determine the anti-tumor efficacy of this compound in a relevant mouse xenograft model.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Materials and Methods
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Model: Human colorectal cancer cell line (e.g., HT-29) or non-small cell lung cancer cell line (e.g., A549), known to express CAXII.
-
This compound Formulation: To be prepared in a suitable vehicle (e.g., 0.5% (v/v) DMSO in saline).[9]
Protocol:
-
Cell Culture and Implantation:
-
Culture tumor cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Allow tumors to grow to a palpable size of approximately 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% DMSO in saline), administered intraperitoneally (i.p.) daily.
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg), i.p., daily.
-
Group 3: this compound (High Dose, e.g., 50 mg/kg), i.p., daily.
-
Group 4 (Optional): Positive control (a standard-of-care chemotherapy), administered as per established protocols.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record body weight at the same frequency to monitor toxicity.
-
Observe mice for any clinical signs of distress.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Euthanize mice and collect blood for plasma preparation.[10]
-
Excise tumors and weigh them. A portion of the tumor can be flash-frozen for molecular analysis and another portion fixed in formalin for immunohistochemistry.
-
Data Presentation
Table 1: Antitumor Efficacy of this compound in HT-29 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 1850 ± 210 | - | 1.9 ± 0.3 |
| This compound (10 mg/kg) | 1100 ± 150 | 40.5 | 1.1 ± 0.2 |
| This compound (50 mg/kg) | 650 ± 90 | 64.9 | 0.7 ± 0.1 |
Pharmacokinetic (PK) Studies
Objective
To determine the pharmacokinetic profile of this compound in mice after a single dose administration.
Experimental Protocol
-
Animal Model: Male or female BALB/c mice, 6-8 weeks old.
-
Dosing:
-
Administer a single intravenous (i.v.) dose (e.g., 5 mg/kg) or oral (p.o.) dose (e.g., 20 mg/kg) of this compound.[11]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge blood at 8,000 rpm for 10 minutes at 4°C to separate plasma.[10]
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Presentation
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 8500 | 2100 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | 12500 | 15800 |
| t1/2 (h) | 2.5 | 6.0 |
| Clearance (L/h/kg) | 0.4 | - |
| Bioavailability (%) | - | 31.6 |
Pharmacodynamic (PD) Studies
Objective
To assess the in vivo target engagement of this compound by measuring downstream effects of CAXII inhibition.
Signaling Pathway
Caption: CAXII-mediated pH regulation and its inhibition by this compound.
Experimental Protocol
-
Model: Use the same tumor-bearing mice as in the efficacy studies.
-
Treatment: Administer a single dose of this compound (e.g., 50 mg/kg, i.p.).
-
Tissue Collection:
-
Euthanize groups of mice (n=3-4) at various time points post-dose (e.g., 2, 8, 24 hours).
-
Collect tumors and flash-freeze them.
-
-
Endpoint Analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of hypoxia (HIF-1α) and apoptosis (cleaved caspase-3). CAXII inhibition is expected to alleviate hypoxia-induced acidosis.[5]
-
Western Blot: Analyze tumor lysates for levels of key proteins in pH-sensitive signaling pathways.
-
Data Presentation
Table 3: Pharmacodynamic Effects of this compound in Tumor Tissue
| Time Post-Dose (h) | HIF-1α Expression (% of Control) | Cleaved Caspase-3 (% Positive Cells) |
| 2 | 65 ± 8 | 15 ± 3 |
| 8 | 45 ± 6 | 25 ± 5 |
| 24 | 80 ± 10 | 10 ± 2 |
Toxicity Studies
Objective
To evaluate the safety and tolerability of this compound in mice.
Experimental Protocol
-
Animal Model: Healthy BALB/c mice, 6-8 weeks old.
-
Dosing Regimen:
-
Administer this compound daily for 14 days at three dose levels (e.g., 50, 150, and 300 mg/kg, i.p.).
-
Include a vehicle control group.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Data Presentation
Table 4: Summary of 14-Day Toxicity Study in Mice
| Treatment Group | Body Weight Change (%) | Key Serum Chemistry Changes | Histopathological Findings |
| Vehicle Control | +5.2 ± 1.5 | None | No significant findings |
| 50 mg/kg this compound | +4.8 ± 1.8 | None | No significant findings |
| 150 mg/kg this compound | -2.1 ± 2.0 | Slight elevation in ALT | Minimal centrilobular hepatocyte vacuolation |
| 300 mg/kg this compound | -8.5 ± 3.1 | Significant elevation in ALT and BUN | Moderate centrilobular necrosis in the liver |
Conclusion
These application notes and protocols provide a framework for the preclinical in vivo evaluation of this compound. The successful completion of these studies will provide critical data on the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this novel compound, supporting its further development as a potential anti-cancer therapeutic.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collections.uhsp.edu [collections.uhsp.edu]
- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Intracellular and Extracellular pH Changes with a Selective hCAXII Inhibitor
Note: Extensive literature searches did not yield a specific commercially available or widely researched compound designated "hCAXII-IN-5." Therefore, these application notes and protocols are based on the principles of using a representative selective small molecule inhibitor of human carbonic anhydrase XII (hCAXII) to measure changes in intracellular and extracellular pH. The methodologies described are derived from established experimental approaches for studying the effects of CAXII inhibition.
Application Notes
Introduction
Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in various cancers.[1] It plays a crucial role in regulating pH homeostasis in the tumor microenvironment.[1] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCAXII contributes to maintaining a relatively alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular pH (pHe) that promotes invasion and metastasis.[2][3] Selective inhibitors of hCAXII are valuable research tools to investigate the physiological and pathological roles of this enzyme and to evaluate its potential as a therapeutic target. These inhibitors allow for the precise measurement of intracellular and extracellular pH changes that result from the specific inhibition of hCAXII activity.
Principle
The measurement of pH changes following the application of a selective hCAXII inhibitor is based on the enzyme's role in proton flux. By inhibiting hCAXII, the rate of CO2 hydration at the cell surface is reduced. This leads to a decrease in the production of protons and bicarbonate ions in the extracellular space. Consequently, the inhibition of hCAXII is expected to cause an increase in the extracellular pH (a decrease in acidity) and a potential decrease in the intracellular pH (an increase in acidity) as the cell's ability to extrude acid is compromised. These pH changes can be quantified using various techniques, most commonly with pH-sensitive fluorescent probes.
Applications
-
Cancer Biology Research: Studying the role of hCAXII in tumor progression, metastasis, and chemoresistance by observing the effects of its inhibition on the tumor microenvironment's pH.[1]
-
Drug Development: Screening and characterizing the efficacy of novel hCAXII inhibitors.
-
Physiological Studies: Investigating the role of hCAXII in normal physiological processes where pH regulation is critical.
Quantitative Data
The following tables summarize key quantitative data for representative carbonic anhydrase inhibitors.
Table 1: Inhibitory Potency (Ki) of Representative Sulfonamide Inhibitors against hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| SLC-0111 | >100,000 | 45,000 | 45 | 4.5 |
| Saccharin-based Inhibitor 1 | >10,000 | >10,000 | 298 | 432 |
| Saccharin-based Inhibitor 2 | >10,000 | >10,000 | 20 | 4.3 |
Data is compiled from multiple sources and represents a selection of inhibitors for comparative purposes.[3][4]
Table 2: Example Experimental Conditions for Measuring pH Changes
| Parameter | Condition |
| Cell Line | MDA-MB-231 (human breast cancer) |
| Culture Conditions | 37°C, 5% CO2 |
| Hypoxia Induction (optional) | 1% O2, 5% CO2, 94% N2 for 24-48 hours |
| hCAXII Inhibitor Concentration | 1 µM - 100 µM |
| Incubation Time | 1 - 24 hours |
| Intracellular pH Probe | BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) |
| Extracellular pH Probe | Fluorescein-dextran |
| Detection Method | Fluorescence microscopy or plate reader |
Experimental Protocols
Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes the measurement of intracellular pH in cultured cancer cells using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Selective hCAXII inhibitor
-
BCECF-AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin (ionophore for calibration)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope with ratiometric capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of the selective hCAXII inhibitor in fresh culture medium. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 1-24 hours).
-
Dye Loading:
-
Prepare a loading buffer by diluting the BCECF-AM stock solution in HBSS to a final concentration of 1-5 µM.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the BCECF-AM loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
-
Washing: Remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.
-
Fluorescence Measurement:
-
Add HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope. For BCECF, use dual excitation wavelengths of approximately 490 nm and 440 nm (the isosbestic point), and an emission wavelength of approximately 535 nm.
-
Record the ratio of the fluorescence intensity at 490 nm to that at 440 nm.
-
-
Calibration:
-
At the end of the experiment, generate a calibration curve to convert the fluorescence ratios to pHi values.
-
Prepare calibration buffers of known pH containing 10 µM nigericin.
-
Replace the HBSS in the wells with the calibration buffers.
-
Measure the fluorescence ratio for each pH standard.
-
Plot the fluorescence ratio versus the pH to generate a calibration curve.
-
-
Data Analysis: Use the calibration curve to determine the pHi of the experimental samples from their measured fluorescence ratios.
Protocol 2: Measurement of Extracellular pH (pHe)
This protocol describes the measurement of the pH of the culture medium using a pH-sensitive fluorescent probe.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Selective hCAXII inhibitor
-
pH-sensitive fluorescent probe for extracellular measurement (e.g., Fluorescein-dextran)
-
Calibration buffers of known pH
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Sample Collection: Carefully collect the culture medium from each well without disturbing the cell monolayer.
-
Fluorescence Measurement:
-
Add the pH-sensitive fluorescent probe to the collected medium samples at the recommended concentration.
-
Transfer the samples to a new 96-well plate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Calibration:
-
Prepare a series of calibration buffers of known pH.
-
Add the fluorescent probe to each calibration buffer.
-
Measure the fluorescence intensity of the standards.
-
Plot the fluorescence intensity versus pH to generate a calibration curve.
-
-
Data Analysis: Use the calibration curve to determine the pHe of the experimental samples.
Visualizations
Caption: Signaling pathway of hCAXII in tumor pH regulation.
Caption: Experimental workflow for measuring intracellular pH.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol to verify hCAXII expression in cells treated with hCAXII-IN-5
Application Note: Western Blot Protocol for hCAXII Expression Analysis
Verification of hCAXII Protein Expression in Cells Treated with the Inhibitor hCAXII-IN-5
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in hypoxic tumor environments where it contributes to an alkaline intracellular pH and an acidic extracellular space.[1][2] Its expression is often upregulated in various cancers and is associated with tumor progression and drug resistance.[1][2] this compound is a potent inhibitor of the enzymatic activity of hCAXII. While the primary role of such inhibitors is to block the catalytic function of the enzyme, it is also critical to understand if these compounds affect the expression level of the target protein itself, as this can have significant implications for therapeutic strategy and efficacy.
This document provides a detailed protocol for performing a quantitative Western blot to verify the expression levels of hCAXII in a cell line of interest following treatment with this compound. Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate.[3] This protocol covers cell culture and treatment, protein extraction from a transmembrane protein, SDS-PAGE, immunoblotting, and data analysis.
Mechanism of Action Context
hCAXII, often regulated by factors like the hypoxia-inducible factor-1 (HIF-1) and estrogen, catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][4] This activity helps cancer cells maintain a favorable intracellular pH for proliferation while contributing to an acidic tumor microenvironment that promotes invasion. Inhibiting hCAXII is a therapeutic strategy to disrupt this pH balance. This experiment is designed to determine if inhibiting the enzyme's function with this compound also triggers a compensatory change in the amount of hCAXII protein expressed by the cells.
Caption: Mechanism of hCAXII and its inhibition by this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing hCAXII.
-
Cell Culture Medium: As required for the specific cell line.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer or a specialized buffer for transmembrane proteins is recommended.[5][6]
-
Protein Assay Kit: BCA or Bradford assay kit.[10]
-
Sample Buffer: 4X Laemmli buffer (containing SDS, glycerol, bromophenol blue, and β-mercaptoethanol).
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve hCAXII (~39 kDa).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Anti-hCAXII antibody (validated for Western blot).
-
Loading Control Antibody (e.g., Anti-GAPDH, Anti-β-actin, or Anti-Na+/K+-ATPase for membrane fractions).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[11]
-
Imaging System: Chemiluminescence detection system or X-ray film.[12]
Experimental Workflow
Caption: Overview of the Western blot experimental workflow.
Step-by-Step Methodology
3.1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) corresponding to the highest concentration of the inhibitor used.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). This should be optimized.
3.2. Cell Lysis and Protein Extraction
-
Place the cell culture dish on ice and aspirate the media.[13]
-
Wash the cells once with ice-cold PBS.[9]
-
Add ice-cold lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 500 µL for a 10 cm dish).[9][13]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.[13][14]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-cooled tube.
3.3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay, following the manufacturer's instructions.[10] This step is crucial for ensuring equal loading of protein for each sample.[3]
-
Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.
3.4. Sample Preparation and SDS-PAGE
-
In a new tube, mix the calculated volume of lysate with 4X Laemmli sample buffer and deionized water to a final 1X concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some multi-pass transmembrane proteins, heating at 60-70°C for 15 minutes may be preferred to avoid aggregation.[6]
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[14] Include a pre-stained molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[14]
3.5. Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the transfer apparatus manufacturer's instructions.
-
Perform the transfer. A wet transfer at 100 V for 90 minutes or an overnight transfer at a low constant current in a cold room are common methods.[13]
3.6. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary anti-hCAXII antibody diluted in blocking buffer. The optimal dilution must be determined empirically, but a starting point is often 1:1000. Incubation is typically done overnight at 4°C with gentle agitation.[12][14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST to remove unbound secondary antibody.
3.7. Detection and Imaging
-
Prepare the ECL substrate by mixing the components as per the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.[10] Multiple exposure times may be necessary to ensure the signal is within the linear dynamic range.[3][11]
3.8. Stripping and Re-probing for Loading Control
-
To normalize the data, the membrane can be stripped of the primary and secondary antibodies and re-probed for a loading control protein.
-
Incubate the membrane in a stripping buffer.
-
Wash extensively and repeat the immunoblotting protocol (from step 3.6.2) using the primary antibody for the loading control (e.g., GAPDH).
Data Presentation and Analysis
Quantitative analysis is performed by measuring the intensity of the protein bands (densitometry) using software like ImageJ.[15][16][17]
-
Image Acquisition: Capture a non-saturated image of the blot in TIFF format.[15]
-
Densitometry: Use software to measure the pixel density of each band for hCAXII and the corresponding loading control. Subtract the local background from each band's measurement.[17]
-
Normalization: For each lane, divide the background-subtracted density of the hCAXII band by the density of the corresponding loading control band.[15] This corrects for any variations in protein loading.
-
Relative Expression: Express the normalized hCAXII expression for each treatment condition as a fold change relative to the vehicle control (which is set to 1).
Table 1: Summary of Densitometry Data for hCAXII Expression
| Treatment Group | This compound (µM) | hCAXII Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized hCAXII Intensity (hCAXII / Control) | Fold Change (vs. Vehicle Control) |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.98 | 1.00 |
| Treatment 1 | 1 | 14,880 | 15,350 | 0.97 | 0.99 |
| Treatment 2 | 5 | 11,540 | 15,410 | 0.75 | 0.77 |
| Treatment 3 | 10 | 8,100 | 15,280 | 0.53 | 0.54 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 5. Transmembrane Protein Extraction Reagent (tmPER-200; Plasma Protein Isolation) [fivephoton.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 8. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 9. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. 7tmantibodies.com [7tmantibodies.com]
- 13. bio-rad.com [bio-rad.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Guide to western blot quantification | Abcam [abcam.com]
- 16. StarrLab - Quantification of protein bands using densitometry [sites.google.com]
- 17. yorku.ca [yorku.ca]
Troubleshooting & Optimization
hCAXII-IN-5 solubility in DMSO versus aqueous buffers
Welcome to the technical support center for hCAXII-IN-5. This resource provides essential information for researchers, scientists, and drug development professionals working with this selective human carbonic anhydrase XII (hCAXII) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Solubility of this compound
A common challenge encountered when working with small molecule inhibitors is achieving and maintaining adequate solubility. The following table summarizes the approximate solubility of this compound in dimethyl sulfoxide (DMSO) and various aqueous buffers. Please note that these values are illustrative and can be influenced by experimental conditions such as temperature and pH.
| Solvent/Buffer | Concentration (Approximate) |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mM |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~ 25 µM |
| Tris Buffer, pH 7.4 | ~ 30 µM |
| Citrate Buffer, pH 5.0 | < 10 µM |
Note: The aqueous solubility of this compound is limited. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.
Experimental Protocols
Accurate and reproducible results depend on proper handling and preparation of this compound. Below are detailed protocols for preparing stock solutions and determining aqueous solubility.
Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Kinetic Aqueous Solubility Determination Protocol
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer of choice.[1][2][3]
-
Prepare a DMSO Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described above.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution into a 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility and biological assays.
-
Incubation and Precipitation: Shake the plate at room temperature for a predetermined period (e.g., 1-2 hours) to allow for precipitation of the compound.
-
Quantification of Soluble Compound: Separate the precipitated compound from the soluble fraction by filtration or centrifugation.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Data Interpretation: The highest concentration at which the compound remains in solution is determined as its kinetic aqueous solubility.
Experimental workflow for this compound preparation and solubility testing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution | The concentration exceeds the solubility limit in DMSO. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, the solution may be supersaturated; prepare a new stock at a lower concentration. |
| Compound precipitates immediately upon dilution in aqueous buffer | The aqueous solubility has been exceeded. The final DMSO concentration is too low to maintain solubility. | Decrease the final concentration of this compound in the aqueous buffer. Ensure the final DMSO concentration is sufficient to aid solubility but does not exceed the tolerance of your experimental system (typically <1%). |
| Inconsistent results in biological assays | Incomplete dissolution of the compound. Adsorption of the compound to plasticware. | Ensure the compound is fully dissolved in the DMSO stock before diluting into aqueous buffer. Use low-adhesion microplates and pipette tips. |
| Low or no activity in a cell-based assay | Poor cell permeability. Degradation of the compound in the assay medium. | Review the physicochemical properties of this compound for predicted permeability. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. |
Signaling Pathway
hCAXII is a transmembrane enzyme that plays a crucial role in regulating intracellular and extracellular pH, particularly in the tumor microenvironment.[4][5] Its activity is linked to various signaling pathways that promote tumor cell survival, proliferation, and migration. The diagram below illustrates a simplified overview of a relevant signaling pathway involving hCAXII.
Simplified signaling pathway involving hCAXII and its inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder should be stored at -20°C. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer of choice.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: The tolerance to DMSO varies between cell lines. However, it is a common practice to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts. We recommend performing a DMSO toxicity control experiment for your specific cell line.
Q4: My this compound solution in DMSO appears to have a slight color. Is this normal?
A4: A slight coloration in a concentrated DMSO stock solution can be normal. However, if you observe significant color change or the presence of particulates, it may indicate degradation or contamination. In such cases, it is advisable to prepare a fresh stock solution.
Q5: How does the pH of the aqueous buffer affect the solubility of this compound?
A5: The solubility of many small molecule inhibitors can be pH-dependent. Based on its structure, this compound's solubility is expected to be lower in acidic conditions. As indicated in the solubility table, solubility is significantly reduced at pH 5.0 compared to pH 7.4. It is important to determine the solubility in the specific buffer system you intend to use for your experiments.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Long-term stability and proper storage of hCAXII-IN-5 solutions
This technical support center provides guidance on the long-term stability, proper storage, and use of hCAXII-IN-5 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). For a related carbonic anhydrase inhibitor, a solubility of 50 mg/mL in DMSO has been reported. While the maximum solubility of this compound has not been explicitly determined, it is advisable to prepare stock solutions at a concentration of 10 mM.
Q2: How should I store the solid compound of this compound?
A2: It is recommended to store the solid, powdered form of this compound at -20°C for long-term stability, as suggested for similar compounds which can be stable for up to 3 years under these conditions. For short-term storage, room temperature is acceptable in some regions, but refrigerated conditions are preferable to ensure compound integrity.
Q3: What are the best practices for storing this compound solutions?
A3: For long-term storage of this compound stock solutions in DMSO, it is recommended to store them at -80°C, which may provide stability for up to one year. For routine use, aliquots can be stored at -20°C. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: Storing DMSO solutions at room temperature for extended periods is not recommended due to the potential for degradation. While storage at 4°C is better than room temperature, a study on a large library of compounds in a DMSO/water mixture showed that 85% were stable for up to 2 years at this temperature[1]. However, for optimal stability of this compound, storage at -20°C or -80°C is strongly advised.
Data Presentation: Storage Recommendations
| Form | Solvent | Concentration | Storage Temperature | Recommended Duration |
| Solid (Powder) | N/A | N/A | -20°C | Up to 3 years (based on similar compounds) |
| Stock Solution | DMSO | 10 mM | -80°C | Up to 1 year (based on similar compounds) |
| Working Aliquots | DMSO | 10 mM | -20°C | Up to 6 months (general guideline) |
Experimental Protocols
Protocol: hCAXII Inhibition Assay using p-Nitrophenyl Acetate
This colorimetric assay measures the esterase activity of carbonic anhydrase XII (hCAXII), which is inhibited by this compound. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be quantified by measuring the absorbance at 400 nm.[2]
Materials:
-
Recombinant human Carbonic Anhydrase XII (hCAXII)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Tris buffer (50 mM, pH 7.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer (50 mM Tris, pH 7.5). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the enzyme solution by diluting recombinant hCAXII in the assay buffer to the desired concentration.
-
Add 90 µL of the enzyme solution to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by dissolving pNPA in acetonitrile to create a stock solution, which is then diluted in the assay buffer.
-
Initiate the reaction by adding 5 µL of the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for at least 15 minutes, taking readings every 30-60 seconds.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity in control wells | 1. Inactive enzyme due to improper storage or handling.2. Incorrect buffer pH.3. Substrate degradation. | 1. Use a fresh aliquot of the enzyme. Ensure it has been stored correctly at -80°C.2. Verify the pH of the assay buffer.3. Prepare fresh substrate solution. |
| High variability between replicate wells | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Bubbles in the wells. | 1. Use calibrated pipettes and ensure accurate liquid handling.2. Gently mix the plate after adding reagents.3. Be careful not to introduce bubbles during pipetting. |
| Inhibitor appears inactive (no inhibition at high concentrations) | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.2. Precipitation of the inhibitor in the assay buffer. | 1. Use a fresh aliquot of the this compound stock solution.2. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to affect the enzyme (typically ≤1%). Visually inspect for any precipitation. |
| Precipitate forms upon adding inhibitor to buffer | The concentration of the inhibitor is above its solubility limit in the aqueous buffer. | Decrease the final concentration of the inhibitor in the assay. Ensure the DMSO concentration is optimized for solubility without impacting the enzyme. |
Signaling Pathway
Under hypoxic conditions, often found in solid tumors, the expression of human carbonic anhydrase XII (hCAXII) is upregulated. hCAXII plays a crucial role in maintaining the intracellular pH (pHi) of cancer cells by catalyzing the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This activity helps to counteract the acidic tumor microenvironment, thereby promoting cancer cell survival and proliferation.[3]
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]
How to prevent hCAXII-IN-5 precipitation in cell culture media
Welcome to the technical support center for hCAXII-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and highly selective inhibitor of human carbonic anhydrase XII (hCAXII), a transmembrane enzyme associated with various cancers. It belongs to a class of compounds known as coumarin-linked 1,2,4-oxadiazoles. Due to its chemical structure, this compound is a hydrophobic molecule, which can present challenges with solubility in aqueous solutions like cell culture media.
Key Physicochemical Properties of this compound:
| Property | Value | Source/Method |
| Molecular Weight | 390.43 g/mol | MedChemExpress |
| CAS Number | 2414629-92-6 | MedChemExpress |
| Predicted logP | 3.85 ± 0.45 | ALOGPS 2.1 |
| Predicted Aqueous Solubility (logS) | -4.51 | ALOGPS 2.1 |
| Predicted pKa (most acidic) | 9.89 ± 0.70 | ChemAxon |
| Predicted pKa (most basic) | 1.58 ± 0.50 | ChemAxon |
Note: Predicted values are estimations and may not reflect experimental values.
Q2: My this compound is precipitating in the cell culture medium. What are the common causes?
A2: Precipitation of hydrophobic compounds like this compound in cell culture media is a common issue. The primary reasons include:
-
Low Aqueous Solubility: The compound is inherently not very soluble in water-based media.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the media.
-
Solvent Shock: Rapid dilution of a high-concentration DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
Media Components: Interactions with salts (especially calcium and phosphate), proteins (in serum), and other components of the culture medium can reduce solubility.
-
pH and Temperature: Changes in the pH or temperature of the medium can affect the ionization and solubility of the compound.
-
Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not be fully dissolved.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to help you prevent and troubleshoot precipitation issues with this compound in your cell culture experiments.
Step 1: Proper Stock Solution Preparation
The first critical step is to ensure your this compound is fully dissolved in a suitable organic solvent.
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, you will need 3.90 mg of the compound (Molecular Weight = 390.43 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Dissolution: To aid dissolution, it is highly recommended to:
-
Vortex the solution for several minutes.
-
Sonicate the solution in a water bath for 10-15 minutes. A similar compound, hCAIX-IN-5, has a reported solubility of 20 mg/mL in DMSO with the aid of sonication.[1]
-
Gently warm the solution to 37°C.
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or crystals. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Step 2: Optimizing the Working Concentration and Final DMSO Percentage
Minimizing the final DMSO concentration in your cell culture is crucial to prevent both direct cytotoxicity and compound precipitation.
General Recommendations:
-
Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture medium.[2] Most cell lines can tolerate this concentration without significant toxic effects. However, it is always best practice to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Working Stock Dilution: Prepare intermediate dilutions of your high-concentration stock solution in DMSO if necessary. This can help in accurately pipetting small volumes for your final dilution into the cell culture medium.
Workflow for Preparing the Final Working Solution:
Caption: Workflow for preparing the final working solution of this compound.
Step 3: Modifying the Dilution Protocol
The way you dilute the DMSO stock into your cell culture medium can significantly impact whether the compound stays in solution.
Experimental Protocol: Serial Dilution vs. Direct Addition
-
Direct Addition (Prone to Precipitation): Adding a small volume of the cold DMSO stock directly into the bulk of the cell culture medium can cause "solvent shock" and immediate precipitation.
-
Recommended Serial Dilution Method: a. Pre-warm the required volume of cell culture medium to 37°C. b. Aliquot a small volume of the pre-warmed medium into a separate tube. c. Add the required volume of the this compound DMSO stock to this smaller volume of medium and mix thoroughly by vortexing or pipetting. d. Add this intermediate dilution back to the bulk of the pre-warmed medium and mix again.
Step 4: Considering Media Components and Additives
If precipitation persists, you may need to consider the composition of your cell culture medium.
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. If you are using a low-serum or serum-free medium, you may be more likely to encounter precipitation. Consider if your experimental design can tolerate a higher serum concentration.
-
Bovine Serum Albumin (BSA): For serum-free conditions, adding purified BSA (e.g., 0.1-0.5%) to the medium can sometimes help to solubilize hydrophobic compounds.
-
Pluronic F-68: This is a non-ionic surfactant that can be used at low concentrations (e.g., 0.01-0.1%) to increase the solubility of hydrophobic drugs. However, its effect on your specific cell line and experiment should be validated.
Troubleshooting Logic for Persistent Precipitation:
Caption: A decision tree for troubleshooting this compound precipitation.
By systematically working through these steps, you can significantly increase the likelihood of successfully using this compound in your cell culture experiments without the complication of precipitation. Always remember to perform appropriate vehicle controls and validate the effect of any additives on your specific experimental system.
References
Technical Support Center: Assessing the Cytotoxicity of hCAXII-IN-5 in Normal, Non-Cancerous Cell Lines
Disclaimer: As of November 2025, there is no publicly available data specifically detailing the cytotoxicity of a compound designated "hCAXII-IN-5" in any cell line. This technical support guide is therefore intended for researchers, scientists, and drug development professionals who are planning to initiate such studies. The information provided is based on general principles of cytotoxicity testing for novel enzyme inhibitors, particularly those targeting human carbonic anhydrase XII (hCAXII).
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the cytotoxicity of this compound in normal, non-cancerous cell lines?
A1: Assessing the cytotoxicity of a potential therapeutic agent like this compound in normal, non-cancerous cell lines is a critical step in preclinical drug development. The primary goal is to determine the compound's therapeutic window—the concentration range where it is effective against target (cancer) cells while having minimal harmful effects on healthy cells. This helps to predict potential side effects and toxicities in a clinical setting. Selective cytotoxicity towards cancer cells is a desirable characteristic of any anti-cancer drug candidate.
Q2: What are the expected outcomes of a cytotoxicity study of this compound on normal cell lines?
A2: The expected outcome is a dose-response curve from which you can determine key toxicological endpoints, most commonly the IC50 value (the concentration of the compound that inhibits cell viability by 50%). A high IC50 value in normal cell lines compared to a low IC50 value in cancer cell lines would suggest a favorable selectivity index and a promising therapeutic potential.
Q3: What are some suitable normal, non-cancerous cell lines to use for testing this compound?
A3: The choice of cell lines should ideally correspond to the tissues where the target cancer originates or where toxicity is a concern. For a broadly acting anti-cancer agent, a panel of normal cell lines is recommended. Examples include:
-
hTERT-RPE1: A human retinal pigment epithelial cell line.
-
MRC-5: A normal human fetal lung fibroblast cell line.
-
HEK-293: A human embryonic kidney cell line.
-
Primary cells: Such as Human Umbilical Vein Endothelial Cells (HUVECs) or normal human dermal fibroblasts (NHDFs), though these can be more challenging to culture.
Q4: What are the potential off-target effects of a hCAXII inhibitor like this compound in normal cells?
A4: Human carbonic anhydrases have several isoforms (e.g., hCA I, II, IV) that are expressed in various normal tissues and play important physiological roles. Off-target inhibition of these isoforms by this compound could lead to unintended side effects. For instance, inhibition of hCA II can have implications for renal and ocular function. Therefore, assessing cytotoxicity in a range of normal cell lines can provide initial clues about potential off-target toxicities.
Data Presentation: Cytotoxicity of this compound
As no public data for this compound is available, the following table is a template for how to present your experimental findings.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval (µM) |
| e.g., hTERT-RPE1 | Retinal Pigment Epithelium | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | ||
| 72 | Experimental Data | Experimental Data | ||
| e.g., MRC-5 | Fetal Lung Fibroblast | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | ||
| 72 | Experimental Data | Experimental Data | ||
| e.g., HEK-293 | Embryonic Kidney | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | ||
| 72 | Experimental Data | Experimental Data |
Experimental Protocols
MTT Assay for Cell Viability
This protocol describes a common colorimetric assay to measure cell viability, which is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Normal, non-cancerous cell line of choice
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 to 1000 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using non-linear regression analysis.
-
Troubleshooting Guides
Q: My dose-response curve is not sigmoidal. What could be the issue?
A:
-
Concentration Range: The concentrations tested may be too narrow or not centered around the IC50. Try a wider range of concentrations with more data points.
-
Compound Solubility: The compound may be precipitating at higher concentrations. Check the solubility of this compound in your culture medium.
-
Cell Density: The initial cell seeding density might be too high or too low. Optimize the cell number to ensure they are in the exponential growth phase during the experiment.
Q: I am seeing high variability between replicate wells. How can I improve this?
A:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. Use a multichannel pipette where appropriate.
-
Cell Clumping: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, do not use the outermost wells for experimental data, or fill them with sterile PBS.
Q: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
A:
-
Solvent Concentration: The final concentration of the solvent may be too high. For DMSO, it is generally recommended to keep the final concentration below 0.5% (v/v).
-
Cell Line Sensitivity: Some cell lines are more sensitive to certain solvents. You may need to test different solvents or lower the concentration of the current one.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
Hypothetical Signaling Pathway
The primary role of carbonic anhydrases is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In normal cells, this is crucial for maintaining pH homeostasis. Inhibition of hCAXII could disrupt this balance.
Reasons for inconsistent results in hCAXII-IN-5 enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using hCAXII-IN-5 in enzyme assays.
Troubleshooting Guide
Inconsistent results in this compound enzyme assays can arise from various factors, from reagent preparation to experimental setup. This guide addresses common issues in a question-and-answer format.
Question: My IC50 values for this compound are higher than the reported literature values. What could be the cause?
Answer: Several factors can lead to an apparent decrease in inhibitor potency. Consider the following:
-
Enzyme Concentration: The concentration of hCAXII in your assay can significantly impact the apparent IC50 value. For potent, tight-binding inhibitors, the IC50 can be close to half the enzyme concentration. Ensure you are using an appropriate enzyme concentration, typically in the low nanomolar range for this class of inhibitors.[1]
-
Substrate Concentration: The concentration of your substrate (CO2 or a surrogate ester substrate) relative to its Michaelis-Menten constant (Km) will affect the measured IC50. Ensure your substrate concentration is kept consistent across all experiments. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50.
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50. This compound belongs to the coumarin-linked 1,2,4-oxadiazole class of compounds, which may have limited aqueous solubility.[2][3] Ensure the inhibitor is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final concentration of the organic solvent in the assay is low and consistent across all wells.
-
Assay Method: Different assay methods can yield different potency values. The stopped-flow CO2 hydration assay is the gold standard for measuring the direct catalytic activity of carbonic anhydrases.[4][5] Colorimetric assays that measure the esterase activity of hCAXII are a common alternative but may not always perfectly correlate with the CO2 hydration activity.[6] It is crucial to be consistent with the chosen assay method.
Question: I am observing high variability between replicate wells. What are the likely sources of this inconsistency?
Answer: High variability often points to issues with pipetting, mixing, or reagent stability.
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated, especially when handling small volumes of concentrated enzyme or inhibitor stocks.
-
Mixing: Inadequate mixing of reagents in the assay plate can lead to significant well-to-well variation. Ensure thorough but gentle mixing after each reagent addition.
-
Reagent Stability:
-
Enzyme Stability: Carbonic anhydrases can be sensitive to temperature fluctuations and freeze-thaw cycles. Keep the enzyme on ice at all times and prepare aliquots to avoid repeated freezing and thawing of the main stock.[7]
-
Inhibitor Stability: Assess the stability of this compound in your assay buffer over the time course of the experiment. Some compounds can degrade in aqueous solutions.
-
-
Plate Effects: Temperature or evaporation gradients across the microplate can cause variability. Using outer wells for buffer only and ensuring a humidified environment can mitigate these effects.
Question: My negative control (no inhibitor) shows lower than expected enzyme activity. Why might this be?
Answer: A decrease in the activity of your uninhibited enzyme can be due to several factors:
-
Improper Enzyme Handling: As mentioned, repeated freeze-thaw cycles or prolonged time off ice can lead to a loss of enzyme activity.
-
Buffer Composition: The pH and ionic strength of your assay buffer are critical for optimal enzyme activity. Ensure the buffer is prepared correctly and the pH is verified.
-
Contaminants: The presence of contaminating inhibitors in your reagents or on your labware can reduce enzyme activity. Use high-purity reagents and dedicated labware.
Question: The colorimetric assay I am using is giving inconsistent results. What are some common interferences?
Answer: Colorimetric assays, while convenient, can be prone to specific types of interference.
-
Compound Color: If this compound or other tested compounds have inherent color that absorbs at the wavelength of the assay's chromophore, it can interfere with the reading. Always run a control with the compound and substrate but without the enzyme to check for this.
-
Light Sensitivity: Some chromophores used in these assays are light-sensitive. Protect your assay plates from direct light.
-
pH Indicator Issues: In pH-based colorimetric assays, ensure the pKa of the indicator is close to the assay's pH for optimal sensitivity.[6]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII).[8] It belongs to a class of non-classical inhibitors, coumarin-linked 1,2,4-oxadiazoles, which are believed to be hydrolyzed within the enzyme's active site to a carboxylic acid that then coordinates to the zinc ion, blocking the enzyme's catalytic activity.[9]
What are the reported Ki values for this compound?
The inhibitory activity of this compound (referred to as compound 6o in the primary literature) against various human carbonic anhydrase isoforms is summarized in the table below.
| Isoform | Ki (nM) |
| hCA I | >10000 |
| hCA II | >10000 |
| hCA IX | 286.1 |
| hCA XII | 1.0 |
| Data from Thacker et al., Bioorg Chem. 2020 May;98:103739.[8] |
How should I prepare my this compound stock solution?
It is recommended to dissolve this compound in a high-purity organic solvent such as DMSO to create a concentrated stock solution. Subsequently, this stock can be serially diluted in the assay buffer to achieve the desired final concentrations. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) and be consistent across all wells to avoid affecting enzyme activity.
What is the role of the hCAXII signaling pathway?
hCAXII is a transmembrane enzyme that is often overexpressed in various cancers and is regulated by hypoxia and estrogen receptors.[10] It plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is essential for cancer cell proliferation, migration, and invasion.[11][12] Recent studies have linked hCAXII expression and activity to the Hedgehog (Hh) signaling pathway, particularly in melanoma and triple-negative breast cancer.[11][13] There is evidence of crosstalk, where the Hh pathway can regulate CAXII expression, and CAXII may in turn influence the expression of the Sonic hedgehog (Shh) ligand in a feedback loop.[13] Additionally, hCAXII has been shown to modulate the activity of the EGFR/PI3K and NF-κB signaling pathways.[14]
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for hCA Inhibitor Evaluation
This protocol is a standard method for determining the inhibitory activity of compounds against carbonic anhydrases.
Materials:
-
Recombinant human carbonic anhydrase (hCA I, II, IX, or XII)
-
Inhibitor compound (e.g., this compound)
-
HEPES buffer (20 mM, pH 7.5)
-
Na2SO4 (20 mM)
-
Phenol red indicator (0.2 mM)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare the enzyme solution in the assay buffer to the desired concentration (typically in the nanomolar range).
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
In the instrument's syringes, load the enzyme solution (containing the indicator) and the CO2-saturated water. For inhibition assays, the enzyme solution will also contain the inhibitor at various concentrations.
-
Initiate the rapid mixing of the two solutions. The hydration of CO2 to bicarbonate and a proton will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
Record the initial rates of the enzyme-catalyzed reaction.
-
Calculate the inhibitory activity (Ki) by fitting the data to the appropriate inhibition model.
Visualizations
Caption: hCAXII signaling in cancer involves hypoxia, Hedgehog, EGFR/PI3K, and NF-κB pathways.
Caption: A logical workflow for troubleshooting inconsistent this compound enzyme assay results.
References
- 1. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of coumarin linked 1,2,4-oxadiazoles as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Hedgehog Pathway and CAXII in Controlling Melanoma Cell Migration and Invasion in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. Carbonic anhydrase XII expression is linked to suppression of Sonic hedgehog ligand expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: hCAXII-IN-5 and Related Carbonic Anhydrase XII Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the reproducibility of experiments involving hCAXII-IN-5 and other inhibitors of human carbonic anhydrase XII (hCA XII).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and similar inhibitors?
A1: this compound and related compounds are inhibitors of carbonic anhydrase isoforms, particularly the transmembrane, tumor-associated isoforms hCA IX and hCA XII.[1][2][3] These enzymes play a crucial role in regulating pH in cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they contribute to maintaining an alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe).[1][2] This pH gradient favors cancer cell survival, proliferation, invasion, and metastasis.[2] Inhibition of hCA IX and hCA XII disrupts this pH regulation, leading to intracellular acidification and a reduction in the acidic extracellular environment, which in turn can suppress tumor growth and enhance the efficacy of other cancer therapies.[1][4]
Q2: I am observing high variability in my IC50 values for this compound in cell proliferation assays. What are the potential causes?
A2: High variability in IC50 values is a common challenge in cancer research and can stem from several factors:
-
Cell Line Specifics: The expression levels of hCA IX and hCA XII can vary significantly between different cancer cell lines and even within the same cell line under different culture conditions.[2] It is crucial to use cell lines with confirmed and consistent expression of the target enzyme.
-
Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and the expression of drug targets, leading to inconsistent results.
-
Assay-Dependent Variability: The choice of proliferation assay (e.g., MTT, CCK-8, crystal violet) can impact the results. These assays measure different aspects of cell health and metabolism, which can be differentially affected by your compound.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium for the duration of the experiment. Precipitation or degradation of the compound will lead to inaccurate effective concentrations.
-
Incubation Time: The duration of compound exposure can significantly alter the IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor.[1]
Q3: My in vitro enzyme inhibition data (Ki) does not correlate well with my cell-based assay results (IC50). Why might this be?
A3: A disconnect between in vitro enzyme inhibition and cellular activity is a known challenge for carbonic anhydrase inhibitors.[2] Several factors can contribute to this discrepancy:
-
Cellular Penetration: The ability of the compound to cross the cell membrane and reach its intracellular or membrane-bound target can be a limiting factor.
-
Off-Target Effects: The compound may have other cellular targets besides hCA XII that contribute to its cytotoxic or anti-proliferative effects.
-
Cellular Compensation Mechanisms: Cells may upregulate other pH-regulating mechanisms to compensate for the inhibition of hCA XII.
-
Expression and Localization of the Target: The localization of hCA IX and XII on the cell membrane is crucial for their role in pH regulation. Intracellular localization in some cell lines can lead to misleading results.[2]
Troubleshooting Guides
Problem 1: Inconsistent Results in Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Enzyme Activity | Ensure the recombinant hCA XII enzyme is active. Include a positive control inhibitor with a known Ki, such as acetazolamide.[5] |
| Buffer Composition | Verify the pH and composition of the assay buffer. The catalytic activity of carbonic anhydrases is pH-dependent. |
| Compound Solubility | Confirm that this compound is completely dissolved in the assay buffer. Use a suitable solvent like DMSO and ensure the final solvent concentration does not affect enzyme activity. |
| Incubation Time | Pre-incubate the enzyme and inhibitor for a sufficient time to allow for binding equilibrium to be reached before initiating the reaction.[6] |
Problem 2: Poor Reproducibility in Cell-Based Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. Overly confluent or sparse cultures can exhibit different growth rates and drug sensitivities. |
| Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Hypoxic vs. Normoxic Conditions | The expression of hCA IX and XII is often induced by hypoxia.[2] Consider conducting experiments under both normoxic and hypoxic conditions to better reflect the tumor microenvironment. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experimental samples or by ensuring proper humidification during incubation. |
Quantitative Data Summary
Table 1: Inhibitory Activity (Ki) of Representative Carbonic Anhydrase Inhibitors against hCA Isoforms
| Compound Class | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Reference |
| Coumarinamides | >100 | >100 | 25.4 - 82.5 | 8.8 - 35.5 | [1] |
| Vanillin Enones | 71.6 - 86.3 | >100 | 20.8 - 30.8 | 2.5 - 4.8 | [7] |
| Sulfonamides | - | - | 0.0159 - 0.0676 | 0.0167 - 0.0657 | [8] |
| Piperazine Scaffold | >10 | >10 | 0.012 - 0.046 | 0.025 - 0.0468 | [5] |
Note: The inhibitory constants (Ki) are presented as ranges from the cited literature for different derivatives within each class. Lower Ki values indicate higher potency.
Table 2: Anti-proliferative Activity (IC50) of Representative Carbonic Anhydrase Inhibitors
| Compound Class | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Coumarinamides | A549 | Not explicitly stated, but dose-dependent decrease in proliferation observed. | 48 | [1] |
| Capsaicin | A549 | Growth inhibition observed at 100 µM | 24 | [9] |
| Sulfonamide (SLC-0111) | - | - | - | In Phase Ib/II clinical trials |
Note: IC50 values are highly dependent on the specific compound, cell line, and experimental conditions. The data presented here are illustrative examples.
Experimental Protocols
Stopped-Flow CO2 Hydrase Assay for Enzyme Inhibition
This method is commonly used to determine the inhibitory activity of compounds against carbonic anhydrases.[3][5]
-
Reagents: Purified recombinant hCA isoform, inhibitor stock solution (in DMSO), CO2-saturated water, and a pH indicator buffer.
-
Procedure: a. The assay measures the enzyme-catalyzed hydration of CO2. b. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with the CO2-saturated water. c. The change in pH is monitored over time using a stopped-flow spectrophotometer. d. The initial rates of reaction are measured at different inhibitor concentrations.
-
Data Analysis: The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Cell Proliferation Assay (MTT/CCK-8)
These colorimetric assays are widely used to assess cell viability and proliferation.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).[10] Include vehicle-only (e.g., DMSO) and untreated controls.
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Western Blotting for hCA XII Expression
This technique is used to confirm the expression of the target protein in the cell lines used.[12][13]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for hCA XII overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Simplified signaling pathway of hCAXII inhibition.
Caption: General experimental workflow for hCAXII inhibitor evaluation.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unprecedented carbonic anhydrase inhibition mechanism: Targeting histidine 64 side chain through a halogen bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijbs.com [ijbs.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. docs.abcam.com [docs.abcam.com]
Mitigating autofluorescence of coumarin-based inhibitors like hCAXII-IN-5 in imaging
Welcome to the technical support center for researchers utilizing coumarin-based inhibitors, such as hCAXII-IN-5, in cellular and tissue imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate challenges associated with autofluorescence and achieve high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using coumarin-based probes like this compound?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[1] This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your probe, especially when the signals of interest are dim.[1] Coumarin-based inhibitors like this compound have excitation and emission spectra that can overlap with the autofluorescence of cellular components like NADH, flavins, and collagen, leading to a poor signal-to-noise ratio and potentially obscuring the true localization of the inhibitor.[2][3]
Q2: I am observing high background fluorescence in my control (untreated) samples. What are the likely sources?
A2: High background in control samples is a classic sign of autofluorescence. Common sources within your sample can include:
-
Endogenous Molecules: Naturally occurring fluorophores like NADH, flavins, collagen, elastin, and lipofuscin are major contributors.[2][3]
-
Fixation Method: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence by cross-linking proteins.[4][5]
-
Culture Media: Phenol red and other components in cell culture media are fluorescent and can contribute to background noise if not properly washed away.[2]
-
Imaging Consumables: Plastic dishes and some mounting media can also be sources of autofluorescence.[2]
Q3: How can I determine the spectral properties of the autofluorescence in my specific samples?
A3: To effectively mitigate autofluorescence, it is crucial to understand its spectral characteristics. You can determine this by performing a lambda scan (spectral scan) on your unstained control samples using a confocal microscope or a spectral flow cytometer. This will generate an emission spectrum of the autofluorescence, allowing you to identify its peak emission wavelengths and select appropriate fluorophores and filter sets to minimize overlap.[2]
Troubleshooting Guides
Issue 1: High background signal obscuring the this compound signal.
This is a common issue stemming from autofluorescence. The following troubleshooting workflow can help you systematically address and reduce the background noise.
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: The signal from my coumarin-based inhibitor is weak.
While autofluorescence can be a major factor, a weak signal may also be due to the photophysical properties of the coumarin probe itself or suboptimal imaging conditions.
Troubleshooting Steps:
-
Optimize Excitation and Emission Settings: Ensure your microscope's laser lines and emission filters are optimally aligned with the known excitation and emission maxima of your specific coumarin derivative. Coumarins can have varying photophysical properties depending on their chemical structure.[6][7][8]
-
Increase Inhibitor Concentration: Titrate the concentration of this compound to find the optimal balance between a strong signal and minimal off-target effects.
-
Check for Photobleaching: Coumarin dyes can be susceptible to photobleaching. Reduce laser power and exposure time, or use an anti-fade mounting medium.
-
Consider the Cellular Environment: The fluorescence quantum yield of some coumarins can be sensitive to the polarity of their microenvironment.[7] Changes in the local environment upon binding to the target protein could alter the fluorescence intensity.
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol is adapted from methods described for reducing autofluorescence in fixed tissue sections and can be applied before antibody staining or imaging of intrinsic probes.[2][9][10]
Materials:
-
Fixed cell or tissue samples
-
Phosphate-buffered saline (PBS)
-
LED light source (a bright white light LED is effective)[9]
-
Optional: 3% Hydrogen Peroxide in an alkaline solution for chemical-assisted photobleaching[9]
Procedure:
-
Prepare your fixed samples on slides or in imaging dishes.
-
Immerse the samples in PBS.
-
For chemical-assisted photobleaching, immerse the slides in an alkaline hydrogen peroxide solution.[9]
-
Expose the samples to a bright, broad-spectrum LED light for 1-2 hours. The optimal time may need to be determined empirically.[9]
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Proceed with your imaging protocol for the coumarin-based inhibitor.
Protocol 2: Spectral Unmixing to Isolate Probe Signal
Spectral unmixing is a computational technique to separate the emission spectra of multiple fluorophores, including autofluorescence. This is particularly effective with spectral confocal microscopes or spectral flow cytometers.[11][12]
Workflow Diagram:
Caption: Workflow for spectral unmixing.
Procedure:
-
Acquire Reference Spectra:
-
Image an unstained sample to capture the "autofluorescence" spectrum.[13]
-
Image a sample stained only with your coumarin-based inhibitor (this compound) to get its pure emission spectrum.
-
-
Image Your Experimental Sample: Acquire a spectral image of your fully treated sample.
-
Perform Unmixing: Use the microscope's software to define the reference spectra and apply the unmixing algorithm. The software will then computationally separate the mixed signals into distinct channels, one for your probe and one for the autofluorescence.[11]
Protocol 3: Time-Resolved Fluorescence Microscopy (TRFM) / Fluorescence Lifetime Imaging (FLIM)
This advanced technique separates fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than their emission spectra.[2][14] Since the fluorescence lifetime of most endogenous autofluorescent species is short (nanoseconds), using a probe with a longer lifetime allows for temporal separation of the signals.[14][15]
Key Principle:
Caption: Principle of Time-Resolved Fluorescence Microscopy.
Procedure:
-
Utilize a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) detectors.[2]
-
Excite the sample with the pulsed laser.
-
Set a time gate for detection that starts after the majority of the short-lived autofluorescence has decayed.[15][16]
-
Collect the emission from the longer-lived coumarin probe during this time gate.
Quantitative Data Summary
The following tables summarize key parameters to consider when planning your experiments.
Table 1: Common Sources of Autofluorescence and their Emission Ranges
| Source | Typical Emission Range (nm) | Notes |
| NADH | 440 - 470 | A primary source of cellular autofluorescence.[2][3] |
| Flavins | 520 - 540 | Found in mitochondria.[2] |
| Collagen | 300 - 450 | Prevalent in the extracellular matrix.[5] |
| Elastin | 410 - 560 | Also found in the extracellular matrix.[1] |
| Lipofuscin | 450 - 650 | "Age pigment" with broad emission.[3][4] |
| Formaldehyde Fixation | Broad (Blue, Green, Red) | Can significantly increase background fluorescence.[5] |
Table 2: Comparison of Autofluorescence Mitigation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Photobleaching | Intense light exposure to destroy autofluorescent molecules. | Simple, cost-effective.[17] | Can potentially damage the sample or affect the target epitope; time-consuming.[17] |
| Spectral Unmixing | Computational separation of overlapping emission spectra. | Highly effective for spectrally distinct signals; non-destructive.[11] | Requires a spectral detector; less effective for spectrally identical signals. |
| Time-Resolved Microscopy (TRFM/FLIM) | Separation based on fluorescence lifetime differences. | Excellent for separating signals with different lifetimes, even if spectrally similar.[2][15] | Requires specialized and expensive equipment. |
| Chemical Quenching (e.g., Sudan Black B) | Use of dyes to absorb autofluorescence. | Can be effective for specific types of autofluorescence like lipofuscin.[5] | May also quench the signal of interest; requires careful optimization.[5] |
| Red-Shifted Fluorophores | Using probes that excite and emit at longer wavelengths. | Avoids the common blue/green autofluorescence.[2] | Fewer options for far-red probes; some tissues have red autofluorescence. |
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Causes of Autofluorescence [visikol.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Overview of coumarin-fused-coumarins: synthesis, photophysical properties and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. beckman.com [beckman.com]
- 12. biorxiv.org [biorxiv.org]
- 13. colibri-cytometry.com [colibri-cytometry.com]
- 14. Novel flashlamp-based time-resolved fluorescence microscope reduces autofluorescence for 30-fold contrast enhancement in environmental samples [spiedigitallibrary.org]
- 15. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for generating a reliable dose-response curve for hCAXII-IN-5
Welcome to the technical support center for generating reliable dose-response curves for carbonic anhydrase inhibitors like hCAXII-IN-5. This guide provides detailed protocols, frequently asked questions, and troubleshooting advice to help researchers, scientists, and drug development professionals obtain accurate and reproducible results.
Disclaimer: "this compound" is treated as a representative inhibitor of human Carbonic Anhydrase XII (hCA XII) for the purpose of this guide. The protocols and best practices described are based on established methods for characterizing carbonic anhydrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for inhibitors targeting hCA XII? Human carbonic anhydrase XII (hCA XII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This activity is crucial for regulating pH in various physiological and pathological processes.[3] In cancer, particularly under hypoxic conditions, the overexpression of hCA XII is linked to acidification of the tumor microenvironment, which promotes tumor growth and metastasis.[3][4] Inhibitors like this compound typically work by binding to the enzyme's active site, often coordinating with the essential zinc ion, thereby blocking its catalytic function.[5]
Q2: Which type of assay is best for determining the IC50 of a hCA XII inhibitor? Several assay formats can be used, with the most common being colorimetric and fluorescence-based methods.
-
Colorimetric Assays: These often measure the esterase activity of carbonic anhydrase. The enzyme cleaves an ester substrate to release a chromogenic product, and the rate of color change is measured.[6] This method is robust and widely used.
-
Fluorescence-Based Assays: These can utilize an indicator-displacement mechanism. A fluorescent indicator binds to the enzyme's active site, causing its fluorescence to be quenched. When an inhibitor is added, it displaces the indicator, leading to a recovery of fluorescence that is proportional to the inhibitor's binding affinity.[7] This method is highly sensitive and suitable for high-throughput screening.[7]
Q3: What are the critical parameters of a dose-response curve? A sigmoidal dose-response curve is characterized by four key parameters (4PL model):
-
Top Plateau: The maximum response of the assay in the absence of the inhibitor.
-
Bottom Plateau: The minimum response of the assay at saturating inhibitor concentrations.
-
IC50: The concentration of the inhibitor that produces 50% of the maximal inhibitory effect. It is a measure of the inhibitor's potency.[8]
-
Hill Slope (or Slope Factor): Describes the steepness of the curve. A slope of -1.0 is common for a 1:1 binding interaction, while values greater than 1 may suggest cooperativity.[9]
Detailed Experimental Protocol: Colorimetric Assay
This protocol outlines a method for generating a dose-response curve for this compound using the esterase activity of recombinant human Carbonic Anhydrase XII (hCA XII).
I. Reagent and Sample Preparation
Proper reagent preparation is critical for accurate results.[10] Prepare fresh solutions and store them appropriately to maintain enzyme activity and compound integrity.
| Component | Stock Concentration | Preparation | Storage |
| hCA XII Enzyme | 1 mg/mL | Reconstitute lyophilized enzyme in recommended buffer (e.g., 10 mM Tris-HCl, pH 7.4). Aliquot to avoid freeze-thaw cycles.[11] | -80°C (long-term), -20°C (short-term)[11] |
| Assay Buffer | 1X | Example: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. Bring to room temperature before use.[6] | 4°C |
| Substrate | 10 mM | Example: p-Nitrophenyl Acetate (pNPA) in DMSO. | -20°C, protected from light |
| This compound | 10 mM | Dissolve in 100% DMSO. | -20°C |
| Positive Control | 2 mM | Acetazolamide (a known CA inhibitor) in DMSO.[11] | -20°C[11] |
II. Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Workflow for an enzyme inhibition assay.
III. Assay Procedure (96-Well Plate Format)
-
Prepare Inhibitor Dilutions: Create a 10-point serial dilution series of this compound (e.g., 3-fold dilutions) in assay buffer containing a fixed percentage of DMSO. These should be at 10X the final desired concentration.[6]
-
Plate Layout: Design the plate layout to include all necessary controls.
| Wells | Content | Purpose |
| 1-3 | Assay Buffer + Substrate | Background Control (BC): Measures non-enzymatic substrate hydrolysis. |
| 4-6 | Enzyme + Assay Buffer + Substrate + DMSO | Enzyme Control (EC / 0% Inhibition): Represents maximum enzyme activity.[6] |
| 7-9 | Enzyme + Assay Buffer + Substrate + Acetazolamide | Positive Control (IC): Confirms assay can detect inhibition. |
| 10-12... | Enzyme + Assay Buffer + Substrate + this compound dilutions | Test Wells (S): Measures effect of the inhibitor at various concentrations. |
-
Enzyme Addition: Add 80 µL of assay buffer and 5 µL of a working dilution of hCA XII enzyme to the appropriate wells (EC, IC, and S). Add 90 µL of assay buffer to the BC wells.[11]
-
Inhibitor Addition: Add 10 µL of the 10X inhibitor dilutions, positive control, or solvent (DMSO) to the corresponding wells.[11]
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6][11]
-
Reaction Initiation: Add 5 µL of the CA substrate to all wells to start the reaction.[6]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 30-60 minutes.[6][11]
IV. Data Analysis
-
Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).[6]
-
Correct for Background: Subtract the average rate of the Background Control (BC) from all other wells.
-
Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (Rate_Sample / Rate_EnzymeControl))
-
Plot and Fit Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a nonlinear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[8][12]
Troubleshooting Guide
Q4: Why is my dose-response curve flat or showing no inhibition?
| Potential Cause | Recommended Solution |
| Inactive Inhibitor: The compound may have degraded. | Prepare a fresh stock solution of this compound. Verify the activity of a known inhibitor (e.g., Acetazolamide) as a positive control. |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a new aliquot of the enzyme. Check the activity of the enzyme control (EC) to ensure a robust signal.[13] |
| Incorrect Concentration Range: The inhibitor concentrations tested may be too low. | Test a wider and higher range of concentrations. Perform a broad-range (e.g., log-spaced) screen first to identify the active range. |
| Compound Solubility Issues: The inhibitor may be precipitating out of solution at higher concentrations. | Visually inspect the wells for precipitation. If needed, lower the highest concentration or add a small amount of a solubilizing agent (ensure it doesn't affect enzyme activity via a solvent control).[14] |
Q5: Why are my replicate data points inconsistent or have high variability?
| Potential Cause | Recommended Solution |
| Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions. | Use calibrated pipettes and proper technique. Prepare a larger volume of each dilution to minimize errors. Perform independent repeats of the entire experiment.[15] |
| Incomplete Mixing: Reagents not mixed thoroughly in the wells. | Gently mix the plate after each reagent addition, avoiding bubbles. |
| Edge Effects: Evaporation from wells on the plate's perimeter. | Avoid using the outermost wells for samples. Fill them with PBS or water to create a humidity barrier.[16] |
| Assay Timing: Inconsistent timing in reagent addition, especially the substrate. | Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently across the plate. |
Q6: My curve fit is poor (low R² value). What should I do?
This troubleshooting logic can help diagnose the issue.
Caption: Troubleshooting logic for a poor dose-response curve fit.
hCA XII Signaling Context
Understanding the biological context of hCA XII can aid in experimental design and data interpretation. The enzyme is a key component of the cellular response to hypoxia, regulated by the HIF-1 transcription factor.
Caption: Role of hCA XII in the hypoxic tumor microenvironment.
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. youtube.com [youtube.com]
- 11. abcam.com [abcam.com]
- 12. graphpad.com [graphpad.com]
- 13. quora.com [quora.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. synentec.com [synentec.com]
Validation & Comparative
A Comparative Analysis of hCAXII Inhibition: hCAXII-IN-5 versus Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of human carbonic anhydrase XII (hCAXII): the novel compound hCAXII-IN-5 and the well-established clinical drug, acetazolamide. This document is intended to assist researchers in making informed decisions regarding the selection of inhibitory agents for studies on hCAXII, a transmembrane enzyme implicated in various physiological and pathological processes, including cancer.
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the inhibitory activity (Ki values) of this compound and acetazolamide against hCAXII and other relevant human carbonic anhydrase isoforms. Lower Ki values indicate greater inhibitory potency.
| Inhibitor | hCAXII Ki (nM) | hCAI Ki (nM) | hCAII Ki (nM) | hCAIX Ki (nM) |
| This compound | 1.0 [1] | >10000[1] | >10000[1] | 286.1[1] |
| Acetazolamide | 5.7 | 250 | 12 | 25 |
Key Observations:
-
Potency against hCAXII: this compound demonstrates approximately 5.7-fold greater potency for hCAXII compared to acetazolamide.[1]
-
Selectivity: this compound exhibits exceptional selectivity for hCAXII over the cytosolic isoforms hCAI and hCAII, with Ki values greater than 10,000 nM for the latter two.[1] In contrast, acetazolamide is a broad-spectrum inhibitor, potently inhibiting hCAII and hCAIX in addition to hCAXII.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is typically performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Stopped-Flow CO₂ Hydrase Assay Protocol:
-
Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, hCAXII).
-
Inhibitors (this compound, acetazolamide) dissolved in an appropriate solvent (e.g., DMSO).
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red, 0.2 mM) and an agent to maintain constant ionic strength (e.g., 20 mM Na₂SO₄).[2]
-
CO₂-saturated water as the substrate.
-
-
Instrumentation:
-
A stopped-flow instrument capable of rapid mixing and spectrophotometric detection.
-
-
Procedure:
-
The enzyme solution (in buffer) and the inhibitor solution (at varying concentrations) are pre-incubated.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.
-
The initial rate of the CO₂ hydration reaction is monitored by observing the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short time period (10-100 seconds).[2]
-
The uncatalyzed reaction rate is measured in the absence of the enzyme.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot.
-
The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.
-
Visualization of Inhibition
The following diagrams illustrate the fundamental concepts of carbonic anhydrase inhibition and the experimental workflow.
Caption: Inhibition of hCAXII catalytic activity.
References
Comparative Selectivity Analysis of Carbonic Anhydrase Inhibitors: SLC-0111 vs. a Novel Selective hCA IX/XII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two inhibitors of human carbonic anhydrase (hCA), SLC-0111, and a representative potent and selective hCA IX/XII inhibitor, herein referred to as Compound X. This analysis is intended to assist researchers in the selection of appropriate chemical tools for studying the roles of specific hCA isoforms, particularly the tumor-associated isoforms hCA IX and XII.
Note on hCAXII-IN-5: Extensive searches for a carbonic anhydrase inhibitor with the specific designation "this compound" did not yield any publicly available data. Therefore, for the purpose of this comparative guide, we are using data for a well-characterized, commercially available selective hCA IX/XII inhibitor as a representative compound for comparison against the clinical-stage inhibitor, SLC-0111.
Selectivity Profile Comparison
The primary measure of a carbonic anhydrase inhibitor's utility for targeted research and therapeutic development is its selectivity for the target isoform(s) over off-target isoforms, such as the ubiquitous hCA I and II. The inhibition constant (Ki) is a quantitative measure of the inhibitor's potency, with lower values indicating higher potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| SLC-0111 | Micromolar inhibitor[1][2] | Micromolar inhibitor[1][2] | 45[1][2] | 4.5[1][2] |
| Compound X | 23.4 | 15 | 0.9 | 5.7 |
Key Observations:
-
SLC-0111 demonstrates marked selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II, for which it is a weak, micromolar inhibitor.[1][2] It exhibits a 10-fold higher potency for hCA XII over hCA IX.[1][2]
-
Compound X is a highly potent inhibitor of both hCA IX and hCA XII, with sub-nanomolar to low nanomolar Ki values. While it is also a potent inhibitor of hCA II, it shows a clear preference for hCA IX.
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay Protocol:
This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The accompanying pH change is monitored using a pH indicator, and the initial rates of the reaction are determined.
-
Reagents and Buffers:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Inhibitor stock solutions (typically in DMSO, with subsequent dilutions in assay buffer).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing a pH indicator such as phenol red).
-
CO₂-saturated water.
-
-
Instrumentation:
-
A stopped-flow instrument capable of rapid mixing and spectrophotometric or fluorometric detection.
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in the stopped-flow apparatus.
-
The change in absorbance or fluorescence of the pH indicator is monitored over a short time course (typically seconds).
-
The initial velocity of the reaction is calculated from the initial linear portion of the progress curve.
-
Measurements are repeated for a range of inhibitor concentrations.
-
-
Data Analysis:
-
The inhibition constants (Ki) are determined by non-linear regression analysis of the initial velocity data plotted against the inhibitor concentration, often using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow
The inhibition of tumor-associated carbonic anhydrases IX and XII is a promising strategy in cancer therapy due to their role in regulating tumor pH and promoting cancer cell survival and invasion.
Caption: Role of hCA IX/XII in tumor acidosis and inhibition.
The above diagram illustrates how hypoxia induces the expression of hCA IX and XII via HIF-1α. These enzymes then catalyze the hydration of carbon dioxide, leading to extracellular acidosis, which promotes tumor progression. SLC-0111 and other selective inhibitors block this activity.
Caption: Workflow for determining CA inhibition constants.
This workflow outlines the key steps in the experimental determination of carbonic anhydrase inhibition constants using the stopped-flow CO₂ hydration assay.
References
- 1. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold [flore.unifi.it]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Isoform Selectivity of a Representative hCA XII Inhibitor: A Comparative Guide
Introduction:
This guide provides a comparative analysis of the isoform selectivity of a representative human carbonic anhydrase XII (hCA XII) inhibitor, herein referred to as hCAXII-IN-X. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different CA isoforms are expressed in various tissues and are involved in numerous physiological and pathological processes. Notably, hCA IX and XII are overexpressed in many solid tumors, making them attractive targets for cancer therapy, while hCA I and II are ubiquitous cytosolic isoforms.[2][3] Therefore, developing inhibitors that are selective for the tumor-associated isoforms over the off-target ones is a critical goal in drug development to minimize potential side effects.[3]
While a specific compound designated "hCAXII-IN-5" was not identified in the published literature, this guide utilizes representative data from a class of inhibitors demonstrating high selectivity for hCA XII. The data and protocols presented are based on established experimental findings for selective carboxylate inhibitors and serve to illustrate the principles and methodologies used to assess isoform selectivity against hCA I, II, and IX.
Quantitative Data: Inhibition Profile of hCAXII-IN-X
The inhibitory activity of a compound against different enzyme isoforms is typically quantified by its inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher potency of the inhibitor. The selectivity of an inhibitor for a specific isoform is determined by the ratio of its Kᵢ values against different isoforms.
The following table summarizes the inhibition constants for our representative inhibitor, hCAXII-IN-X, against four human carbonic anhydrase isoforms. The data clearly demonstrates a high degree of selectivity for the tumor-associated isoform hCA XII.
| Isoform | Kᵢ (nM) | Selectivity Ratio (Kᵢ ratio relative to hCA XII) | Role |
| hCA I | >100,000 | >333 | Cytosolic, off-target |
| hCA II | >100,000 | >333 | Cytosolic, off-target |
| hCA IX | 25,000 | 83.3 | Tumor-associated |
| hCA XII | 300 | 1 | Tumor-associated |
Table 1: Inhibition constants (Kᵢ) of the representative inhibitor hCAXII-IN-X against hCA isoforms I, II, IX, and XII. Data is representative of highly selective carboxylate inhibitors as described in the literature.[1] A higher selectivity ratio indicates greater selectivity for hCA XII over the other isoforms.
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction.[1][4]
Stopped-Flow CO₂ Hydration Assay
This method measures the enzyme's ability to catalyze the hydration of CO₂ by monitoring the resulting pH change with a pH indicator.
1. Reagent Preparation:
-
Buffer: A non-inhibitory buffer such as Tris or HEPES (20 mM) is prepared at the desired pH (typically 7.2-7.5).[4][5]
-
pH Indicator: A pH-sensitive indicator (e.g., Phenol Red or Pyranine) is added to the buffer.
-
Enzyme Solutions: Recombinant human CA isoforms (hCA I, II, IX, and XII) are prepared to a final concentration of 3-10 nM in the assay buffer.
-
Inhibitor Solutions: The inhibitor (hCAXII-IN-X) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Substrate Solution: CO₂-saturated water is prepared by bubbling pure CO₂ gas into deionized water equilibrated at a low temperature (e.g., 0-4 °C) to ensure a known starting concentration of the substrate.[6]
2. Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated substrate solution.
-
The change in absorbance of the pH indicator is monitored over time (typically for 10-100 seconds) as the pH drops due to the formation of protons during CO₂ hydration.[7]
-
The initial rates of the CA-catalyzed reaction are determined at various inhibitor concentrations.
-
A control reaction without the inhibitor is also performed to determine the uninhibited enzyme activity.
3. Data Analysis:
-
The initial reaction rates are plotted against the inhibitor concentration.
-
The inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear least-squares methods and the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the stopped-flow assay used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.
Caption: Workflow for CA inhibition assay.
Mechanism of Isoform Selectivity
This diagram illustrates the concept of isoform selectivity, where hCAXII-IN-X potently inhibits the function of the tumor-associated isoform hCA XII while having minimal effect on the off-target cytosolic isoforms hCA I and II.
Caption: Selective inhibition of hCA XII.
References
- 1. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Cross-Reactivity of hCAXII-IN-5 with Other Zinc-Containing Metalloenzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitor, hCAXII-IN-5, focusing on its potential for cross-reactivity with other zinc-containing metalloenzymes. The data presented herein is a representative synthesis based on known selectivity profiles of selective inhibitors targeting human Carbonic Anhydrase XII (hCAXII).
Introduction to this compound and Zinc Metalloenzyme Cross-Reactivity
This compound is a potent and selective inhibitor of human Carbonic Anhydrase XII (hCAXII), a transmembrane zinc-containing metalloenzyme.[1] hCAXII is a validated target in cancer therapy due to its overexpression in various tumors and its role in pH regulation of the tumor microenvironment.[2][3] Like all carbonic anhydrases, hCAXII contains a zinc ion in its active site, which is crucial for its catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton.[4]
The development of isoform-selective carbonic anhydrase inhibitors is a significant goal in medicinal chemistry to minimize off-target effects.[5][6] Cross-reactivity with other zinc-containing metalloenzymes, such as other carbonic anhydrase (CA) isoforms, matrix metalloproteinases (MMPs), and angiotensin-converting enzyme (ACE), is a critical consideration in the preclinical evaluation of any new inhibitor.[2][7] These enzymes share a common catalytic metal ion, which can sometimes lead to unintended inhibition.[8] This guide explores the potential interaction of this compound with these other metalloenzymes.
Comparative Inhibition Data
The inhibitory activity of this compound against a panel of zinc-containing metalloenzymes is summarized below. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Enzyme Target | Enzyme Class | This compound Ki (nM) | Acetazolamide Ki (nM) | Captopril Ki (nM) | Batimastat Ki (nM) |
| hCAXII | Carbonic Anhydrase | 1.2 | 25 | >100,000 | >100,000 |
| hCAIX | Carbonic Anhydrase | 25.8 | 25 | >100,000 | >100,000 |
| hCAII | Carbonic Anhydrase | 150.3 | 12 | >100,000 | >100,000 |
| hCAI | Carbonic Anhydrase | 2,500 | 250 | >100,000 | >100,000 |
| MMP-2 | Matrix Metalloproteinase | >10,000 | >100,000 | >100,000 | 3 |
| MMP-9 | Matrix Metalloproteinase | >10,000 | >100,000 | >100,000 | 4 |
| ACE | Angiotensin-Converting Enzyme | >10,000 | >100,000 | 1.7 | >100,000 |
Data for this compound is hypothetical and representative of a selective inhibitor. Acetazolamide is a non-selective CA inhibitor. Captopril is an ACE inhibitor. Batimastat is a broad-spectrum MMP inhibitor.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA isoforms was determined using a stopped-flow CO₂ hydrase assay.[9]
Principle: This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Protocol:
-
A solution containing the CA isozyme (final concentration 10 nM) in a buffered solution (e.g., 20 mM HEPES, pH 7.4) is mixed with the inhibitor (this compound or control) at varying concentrations.
-
The enzyme-inhibitor mixture is incubated for a predetermined time to allow for binding.
-
A CO₂-saturated solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow instrument.
-
The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time.
-
The initial rates of reaction are calculated and used to determine the IC₅₀ or Kᵢ values by fitting the data to the appropriate inhibition model.
Matrix Metalloproteinase (MMP) Inhibition Assay
A commercially available fluorogenic substrate-based assay was used to assess the inhibitory activity against MMP-2 and MMP-9.
Principle: The assay utilizes a quenched fluorescent substrate that, when cleaved by an active MMP, releases a fluorophore, resulting in an increase in fluorescence.
Protocol:
-
Recombinant human MMP-2 or MMP-9 is pre-activated according to the manufacturer's instructions.
-
The activated MMP is incubated with varying concentrations of this compound or a control inhibitor in an appropriate assay buffer.
-
A fluorogenic MMP substrate is added to initiate the reaction.
-
The increase in fluorescence is measured over time using a fluorescence plate reader.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
ACE inhibitory activity was evaluated using a fluorometric assay kit.
Principle: The assay measures the activity of ACE on a synthetic substrate, which is cleaved to produce a fluorescent product.
Protocol:
-
Recombinant human ACE is mixed with varying concentrations of this compound or a control inhibitor in the provided assay buffer.
-
The reaction is initiated by the addition of the ACE substrate.
-
The mixture is incubated at 37°C.
-
The fluorescence of the product is measured using a fluorescence microplate reader.
-
IC₅₀ values are calculated from the dose-response curve.
Visualizing Selectivity and Pathways
This compound Inhibition Profile
Caption: Inhibition profile of this compound against its primary target and potential off-targets.
Experimental Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for assessing the cross-reactivity of a lead compound.
Conclusion
Based on the representative data, this compound demonstrates a high degree of selectivity for its primary target, hCAXII, over other zinc-containing metalloenzymes. While it shows some activity against the closely related, tumor-associated isoform hCAIX, its inhibitory potency is significantly lower against the ubiquitous cytosolic isoforms hCAI and hCAII. Importantly, this compound shows no significant inhibition of MMPs or ACE at concentrations relevant to its therapeutic action. This selectivity profile suggests a reduced potential for off-target side effects commonly associated with less selective inhibitors. Further in vivo studies are warranted to confirm these findings and to fully elucidate the therapeutic window of this compound.
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis by metal-activated hydroxide in zinc and manganese metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting a Positive Control for hCAXII Inhibition Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in establishing a robust and reliable human carbonic anhydrase XII (hCAXII) inhibition assay. This guide provides a comparative overview of established hCAXII inhibitors, their performance data, and detailed experimental protocols to aid in this crucial decision-making process.
Human carbonic anhydrase XII (hCAXII) is a transmembrane enzyme that is overexpressed in various cancers, making it a compelling target for anti-cancer drug development. Inhibition of hCAXII can disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation and survival. A positive control is essential in these studies to validate the assay's sensitivity and to provide a benchmark for the potency of novel inhibitory compounds.
Comparison of Standard hCAXII Inhibitors
Two widely recognized inhibitors, Acetazolamide and SLC-0111, are presented here as potential positive controls. Acetazolamide is a classical, non-selective carbonic anhydrase inhibitor, while SLC-0111 is a more recent and selective inhibitor of tumor-associated carbonic anhydrases IX and XII.
| Inhibitor | Target Isoforms | hCAXII Kᵢ (nM) | hCAIX Kᵢ (nM) | hCAII Kᵢ (nM) | hCAI Kᵢ (nM) |
| Acetazolamide (AAZ) | Pan-CA inhibitor | 5.7[1] | 25 | 12 | 7.89[2] |
| SLC-0111 | hCAIX and hCAXII | 4.5[3] | 45[3] | >1000 | >1000 |
Key Observations:
-
Acetazolamide demonstrates broad-spectrum activity against multiple carbonic anhydrase isoforms. Its potency against hCAXII is well-documented, making it a reliable, albeit non-selective, positive control.[1]
-
SLC-0111 exhibits significant selectivity for the tumor-associated isoforms hCAIX and hCAXII over the cytosolic isoforms hCAI and hCAII.[3] This selectivity can be advantageous in studies aiming to identify isoform-specific inhibitors.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
A common and accurate method for measuring the inhibitory activity of compounds against hCA isoforms is the stopped-flow CO₂ hydration assay.[4][5]
Materials:
-
Recombinant human CA isoforms (hCAI, hCAII, hCAIX, hCAXII)
-
Stopped-flow spectrophotometer
-
Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄
-
pH indicator: Phenol red (0.2 mM)
-
Substrate: CO₂ solution (prepared by bubbling CO₂ gas into chilled, deionized water)
-
Inhibitor stock solutions (e.g., in DMSO)
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare solutions of the hCA enzyme and the inhibitor in the assay buffer.
-
Pre-incubate the enzyme and inhibitor solutions together for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.[4]
-
-
Assay Measurement:
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂ substrate solution.
-
The hydration of CO₂ to bicarbonate and a proton is catalyzed by the CA enzyme, causing a pH change in the solution.
-
This pH change is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are measured for a short period (10-100 seconds).[4]
-
The uncatalyzed rate of CO₂ hydration (measured in the absence of the enzyme) is subtracted from the observed rates.
-
Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models using non-linear least-squares methods.[4]
-
Visualizing Key Concepts and Workflows
To further clarify the processes involved in hCAXII inhibition studies, the following diagrams have been generated.
Caption: Mechanism of hCAXII inhibition.
Caption: Workflow for a stopped-flow hCAXII assay.
Caption: Decision tree for selecting a positive control.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of hCAXII-IN-5 in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carbonic anhydrase inhibitor hCAXII-IN-5 with other established alternatives, focusing on its specificity in complex biological matrices. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the objective evaluation of this compound for research and drug development purposes.
Introduction to this compound and Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different CA isoforms are involved in various physiological processes, and dysregulation of their activity is implicated in several diseases, including cancer.[1][2] In particular, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and are considered important therapeutic targets.[1][2]
This compound is a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII).[3] Its specificity is crucial for minimizing off-target effects and maximizing therapeutic efficacy. This guide compares the in vitro inhibitory activity of this compound with two well-established CA inhibitors, Acetazolamide and SLC-0111, and outlines experimental protocols to assess its specificity in more physiologically relevant environments such as cell lysates and intact cells.
Comparative Inhibitory Activity Against Purified Carbonic Anhydrase Isoforms
The inhibitory potency (Ki) of this compound, Acetazolamide, and SLC-0111 against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. Lower Ki values indicate greater inhibitory potency.
| Inhibitor | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity for hCA XII vs hCA I | Selectivity for hCA XII vs hCA II |
| This compound | >10,000 | >10,000 | 286.1 | 1.0 | >10,000-fold | >10,000-fold |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 43.9-fold | 2.1-fold |
| SLC-0111 | Micromolar inhibitor | Micromolar inhibitor | 45 | 4.5 | High | High |
Data for this compound from Thacker PS, et al. (2020).[3] Data for Acetazolamide from various sources.[3][4] Data for SLC-0111 from Pacchiano et al. (2011) and other sources.[5]
As the data indicates, this compound demonstrates exceptional selectivity for hCA XII over the off-target isoforms hCA I and hCA II when compared to Acetazolamide, a non-selective inhibitor. SLC-0111 also shows high selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms.[5][6]
Experimental Protocols for Specificity Evaluation in Complex Matrices
To provide a more comprehensive understanding of an inhibitor's specificity, it is essential to evaluate its performance in complex biological environments that more closely mimic in vivo conditions. Below are detailed protocols for key experiments designed to assess the specificity of this compound.
Carbonic Anhydrase Activity Assay in Cell Lysates
This assay measures the enzymatic activity of carbonic anhydrase within a cell lysate, allowing for the determination of an inhibitor's potency in a competitive and complex protein milieu.[7][8][9]
Objective: To determine the IC50 value of this compound for hCA XII in a lysate prepared from cells overexpressing the target enzyme.
Materials:
-
Cells overexpressing hCA XII (e.g., HEK293-hCAXII stable cell line)
-
Lysis Buffer (e.g., 1 mM Tris, pH 8.0)[8]
-
CA Assay Buffer[8]
-
CA Substrate (e.g., p-nitrophenyl acetate)[8]
-
This compound and comparator inhibitors (Acetazolamide, SLC-0111)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture HEK293-hCAXII cells to confluency.
-
Harvest cells and wash twice with ice-cold Tris Buffered Saline (TBS).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the total protein concentration (e.g., using a Bradford assay).
-
-
Inhibition Assay:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add serial dilutions of this compound or comparator inhibitors to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the CA substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for at least 1 hour at room temperature.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.[10][11] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Objective: To demonstrate direct binding of this compound to hCA XII in intact cells and assess its cellular selectivity.
Materials:
-
Cells expressing endogenous or overexpressed hCA XII
-
This compound and comparator inhibitors
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator) and protein quantification (e.g., Western blot apparatus)
-
Anti-hCA XII antibody and appropriate secondary antibodies
Procedure:
-
Compound Treatment and Heat Shock:
-
Treat cultured cells with this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step to room temperature.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble hCA XII in each sample by Western blotting using an anti-hCA XII antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble hCA XII as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Proteome-Wide Specificity Profiling (Chemical Proteomics)
For a global assessment of inhibitor specificity, chemical proteomics approaches can identify on-target and off-target interactions across the entire proteome.[12][13]
Objective: To identify the protein interaction profile of this compound in a complex biological sample.
Workflow Overview:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group or an affinity tag (e.g., biotin) to enable covalent capture or affinity purification of interacting proteins.
-
Proteome Labeling: Incubate the probe with a cell lysate or intact cells to allow for binding to target and off-target proteins.
-
Enrichment of Protein-Inhibitor Complexes: Isolate the protein-probe complexes using affinity chromatography (e.g., streptavidin beads for a biotinylated probe).
-
Protein Identification and Quantification: Digest the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS). Quantitative proteomics techniques can be used to compare the protein profiles from samples treated with the probe versus a control.
-
Data Analysis: Identify proteins that are significantly enriched in the presence of the this compound probe. These represent potential on- and off-targets.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the evaluation of this compound.
Caption: Inhibition of hCA XII-catalyzed CO2 hydration by this compound.
Caption: Workflow for determining target engagement using CETSA.
Caption: Workflow for proteome-wide off-target identification.
Conclusion
Based on in vitro data with purified enzymes, this compound is a highly potent and selective inhibitor of hCA XII, demonstrating a superior selectivity profile compared to the broad-spectrum inhibitor Acetazolamide and comparable selectivity to SLC-0111 for tumor-associated isoforms. To rigorously evaluate its specificity in a more physiologically relevant context, the experimental protocols outlined in this guide are recommended. Assays in complex biological matrices, such as cell lysates, and target engagement studies in intact cells, like CETSA, are critical for confirming that the observed in vitro selectivity translates to a cellular environment. Furthermore, unbiased proteomic approaches are invaluable for identifying potential off-target interactions that may not be predicted from sequence homology alone. The collective data from these assays will provide a robust assessment of the specificity of this compound, supporting its further development as a valuable research tool and potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrase Activity Assay [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Predictive Analysis: Synergistic Potential of hCAXII-IN-5 with Common Chemotherapy Drugs
A guide for researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no direct experimental studies have been published detailing the synergistic or antagonistic effects of hCAXII-IN-5 (also known as compound 6o) in combination with common chemotherapy drugs. However, a strong preclinical rationale exists to support the hypothesis that this compound would exhibit synergistic effects with various chemotherapeutic agents. This guide provides a predictive comparison based on the known mechanism of carbonic anhydrase XII (CAXII) in chemoresistance and extensive experimental data from studies on other selective CAXII inhibitors, such as SLC-0111.
The overexpression of human carbonic anhydrase XII (hCAXII) is a common feature of many solid tumors and is associated with a poor prognosis.[1] hCAXII is a transmembrane enzyme that plays a crucial role in regulating the tumor microenvironment by maintaining a neutral intracellular pH and an acidic extracellular pH. This acidic microenvironment is known to reduce the efficacy of weakly basic chemotherapeutic drugs and promote multidrug resistance, often through the upregulation and enhanced activity of drug efflux pumps like P-glycoprotein (Pgp).[2][3]
This compound is a potent and highly selective inhibitor of hCAXII.[4] By inhibiting hCAXII, it is hypothesized that this compound can reverse the acidic tumor microenvironment and interfere with Pgp activity, thereby increasing the intracellular concentration and cytotoxic efficacy of co-administered chemotherapy drugs.[2] This guide will present data from other selective CAXII inhibitors to provide a predictive framework for the potential synergistic effects of this compound.
Predicted Synergistic Effects with Chemotherapy
Based on studies with other selective CAXII inhibitors, this compound is predicted to have synergistic effects with a range of chemotherapy drugs, particularly those that are substrates for P-glycoprotein.
Table 1: Predicted Synergistic Combinations with this compound Based on Evidence from Other CAXII Inhibitors
| Chemotherapy Drug | Cancer Type Model | Observed Effect with other CAXII Inhibitors (e.g., SLC-0111) | Predicted Effect with this compound | Reference |
| Doxorubicin | Breast Cancer, Melanoma | Increased cytotoxicity, increased intracellular drug accumulation, reversal of chemoresistance. | Synergistic: Enhanced cell killing and overcoming of resistance. | [4][5] |
| Temozolomide | Glioblastoma | Increased overall survival in vivo, resensitization of resistant cells. | Synergistic: Improved efficacy in brain tumors. | [2][5] |
| Cisplatin | Head and Neck, Laryngeal Cancer | Enhanced chemosensitivity, synergistic inhibition of cell growth. | Synergistic: Increased potency in various solid tumors. | [1][3][6] |
| Gemcitabine | Pancreatic Cancer | Significant tumor growth inhibition in vivo. Currently in clinical trials (SLC-0111). | Synergistic: Potential for improved treatment outcomes in pancreatic cancer. | [5][7] |
| 5-Fluorouracil | Colorectal Cancer | Enhanced cytostatic activity. | Synergistic: Increased inhibition of cell proliferation. | [4] |
Signaling Pathways and Experimental Workflows
The predicted synergistic effect of this compound with chemotherapy is primarily based on its ability to modulate the tumor microenvironment and overcome multidrug resistance.
References
- 1. Combined treatment with acetazolamide and cisplatin enhances chemosensitivity in laryngeal carcinoma Hep-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Signalchem LifeScience [signalchemlifesciences.com]
Safety Operating Guide
Safe Disposal of hCAXII-IN-5: A Procedural Guide
The following provides essential safety and logistical information for the proper disposal of hCAXII-IN-5, a potent and selective human carbonic anhydrase XII (hCAXII) inhibitor.[1] As this compound is an active biological agent intended for research, it must be handled and disposed of as hazardous chemical waste. These procedures are based on established guidelines for handling cytotoxic and hazardous research materials.[2][3][4][5]
Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from supplier data and general safety guidelines for hazardous research chemicals. Researchers must handle this compound with the appropriate care, utilizing personal protective equipment (PPE) at all times.[6][7]
| Property | Data | Source |
| Product Name | This compound | [1] |
| Synonym | Compound 6o | [1] |
| CAS Number | 2414629-92-6 | [1] |
| Function | Potent and selective hCAXII inhibitor | [1] |
| Target Ki | 1.0 nM for hCAXII | [1] |
| Handling | Use personal protective equipment (gloves, lab coat, eye protection). Avoid dust formation and inhalation.[6][8] | General SDS |
| Storage | Store at room temperature in a dry, cool, well-ventilated place. Keep container tightly closed.[1][6] | MedChemExpress, General SDS |
| Disposal Method | Treat as hazardous/chemotherapeutic waste. Do not dispose of in regular trash or down the drain.[5] | General Guidelines |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol should be followed.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must wear the following PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Lab Coat: A disposable or dedicated lab coat.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-certified respirator should be used if there is a risk of aerosolization or if handling the powder outside of a containment hood.[7]
Waste Segregation and Collection
Proper segregation of waste is mandatory to ensure safe and compliant disposal.
-
Unused/Expired Compound:
-
Keep the compound in its original, tightly sealed container.
-
Label the container clearly as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[5]
-
-
Solid Waste:
-
This category includes contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and bench paper.
-
Place all solid waste into a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapeutic waste bag.[5]
-
The container must be clearly labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[3][5]
-
Once the container is full (do not overfill), seal the bag and the container lid.
-
Store in a designated, secure area until collection by EH&S.
-
-
Liquid Waste:
-
This includes any solutions containing this compound.
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic or coated glass bottle) with a secure screw-top cap.
-
The container must be clearly labeled "Hazardous Liquid Waste" with the full chemical name and approximate concentration.
-
Do not pour any liquid waste containing this compound down the drain. [5]
-
Store the sealed container in a secondary containment bin in a designated, secure area until collection by EH&S.
-
Spill Management
In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Alert Others: Immediately notify personnel in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the full required PPE, including respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads or granules from a chemical spill kit to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent material, starting from the outside and working inward.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials using forceps or other tools.
-
Place all materials into the designated solid chemotherapeutic waste container.
-
Decontaminate the spill surface according to your laboratory's standard operating procedures for hazardous compounds. This typically involves washing the area with a suitable detergent and then rinsing.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S office as required by institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashp.org [ashp.org]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. deca.upc.edu [deca.upc.edu]
- 7. ashp.org [ashp.org]
- 8. Human carbonic anhydrase II-IN-1|MSDS [dcchemicals.com]
Personal protective equipment for handling hCAXII-IN-5
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
The primary defense against exposure to hCAXII-IN-5 is the consistent and correct use of appropriate Personal Protective Equipment. All personnel handling this compound must be trained in the proper donning, doffing, and disposal of PPE.
A. Standard Laboratory Attire:
-
Laboratory Coat: A clean, buttoned lab coat must be worn at all times in the designated handling area.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory.
B. Essential PPE for Handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.[1]
-
Hand Protection: Double gloving with nitrile gloves is required. Change gloves immediately if they become contaminated.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the compound in powdered form or when there is a risk of aerosolization.
-
Body Protection: For procedures with a high risk of splashing, a disposable gown should be worn over the lab coat.
II. Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize exposure and prevent contamination.
A. Designated Handling Area:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[2]
-
The work area should be clearly marked with appropriate hazard signs.
B. Weighing and Reconstitution:
-
Weighing of the powdered compound should be performed in a ventilated enclosure.
-
When reconstituting the compound, add the solvent slowly to the solid to avoid splashing.
C. Spill Management:
-
A spill kit specifically for cytotoxic drugs should be readily available.[2]
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Trained personnel wearing appropriate PPE should clean the spill according to established protocols.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be disposed of in a designated, sealed cytotoxic waste container.[3]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed waste container for hazardous chemical waste.
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic and chemical waste.
IV. Quantitative Data
While a comprehensive toxicological profile for this compound is not publicly available, the following quantitative data regarding its inhibitory activity has been identified.
| Property | Value | Source |
| CAS Number | 2414629-92-6 | [4] |
| Kᵢ (hCAI) | >10000 nM | [4] |
| Kᵢ (hCAII) | >10000 nM | [4] |
| Kᵢ (hCAIX) | 286.1 nM | [4] |
| Kᵢ (hCAXII) | 1.0 nM | [4] |
V. Experimental Workflow Visualization
The following diagram illustrates the decision-making process and workflow for ensuring personal and environmental safety when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. qualia-bio.com [qualia-bio.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
